Mebeverine alcohol D5
Description
Properties
Molecular Formula |
C16H22D5NO2 |
|---|---|
Molecular Weight |
270.42 |
Origin of Product |
United States |
Foundational & Exploratory
Whitepaper: Structural Profiling and Bioanalytical Implementation of Mebeverine Alcohol D5
Executive Summary
In the realm of pharmacokinetic profiling and forensic toxicology, the accurate quantification of musculotropic antispasmodic drugs requires highly specialized analytical standards. Mebeverine, a primary therapeutic agent for irritable bowel syndrome, exhibits extreme instability in biological matrices. Consequently, bioanalytical workflows must target its primary circulating metabolites, notably mebeverine alcohol.
This technical guide provides an in-depth analysis of Mebeverine alcohol D5 , a stable isotope-labeled internal standard (SIL-IS). By examining its chemical structure, molecular weight, and the causality behind its implementation in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this whitepaper establishes a self-validating framework for researchers and drug development professionals.
Chemical Structure and Physicochemical Profiling
Mebeverine alcohol is the primary alcohol moiety generated post-hydrolysis of the parent drug mebeverine[1]. To achieve absolute quantitative precision in mass spectrometry, a deuterated isotopologue—Mebeverine alcohol D5—is synthesized[2].
The structural brilliance of Mebeverine alcohol D5 lies in the specific site of its isotopic labeling. The five deuterium atoms are incorporated directly onto the N-ethyl group, forming an ethyl-d5 chain[3].
Causality of Site-Specific Labeling: Placing the heavy isotopes on a stable alkyl chain (rather than on labile functional groups like the hydroxyl or amine protons) prevents deuterium-hydrogen (D/H) exchange with the aqueous biological matrix. This ensures the structural integrity and molecular weight of the standard remain constant throughout the extraction and ionization processes.
Quantitative Data Summary
The following table summarizes the comparative physicochemical properties of the unlabeled analyte and its deuterated counterpart:
| Property | Unlabeled Mebeverine Alcohol | Mebeverine Alcohol D5 |
| CAS Number | 14367-47-6[3] | 2070015-15-3[3] |
| Molecular Formula | C16H27NO2[1] | C16H22D5NO2[3] |
| Molecular Weight | 265.39 g/mol [1] | 270.42 g/mol [3] |
| IUPAC Name | 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butan-1-ol[] | 4-((ethyl-d5)(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol[3] |
| Isotopic Mass Shift | N/A | +5.03 Da |
Metabolic Causality: The Analytical Need for SIL-IS
The necessity for Mebeverine alcohol D5 is directly driven by the pharmacokinetic behavior of the parent drug. Mebeverine is highly unstable in esterase-containing biological fluids, particularly whole blood and plasma[5].
Upon entering the systemic circulation, plasma esterases rapidly cleave the ester bond of mebeverine, yielding two primary metabolites: mebeverine alcohol and veratric acid[5]. Because the parent drug is rarely detected in post-administration or post-mortem samples, analytical assays must target these metabolites to reconstruct the pharmacokinetic profile[5].
Metabolic hydrolysis of Mebeverine into Mebeverine Alcohol and Veratric Acid.
Principles of Isotope Dilution Mass Spectrometry (IDMS)
In bioanalysis, matrix effects (ion suppression or enhancement caused by co-eluting endogenous plasma components) can severely compromise quantitative accuracy. Isotope Dilution Mass Spectrometry (IDMS) mitigates this by utilizing Mebeverine alcohol D5[2].
The +5 Da Advantage: The natural isotopic distribution of carbon (13C) and nitrogen (15N) means that unlabeled mebeverine alcohol (M) will naturally produce M+1 and M+2 peaks in the mass spectrometer. By utilizing a D5 label, the internal standard is shifted by +5.03 Da (M+5). This wide mass gap ensures there is zero isotopic cross-talk or spectral overlap between the endogenous analyte and the internal standard, allowing the first quadrupole (Q1) to isolate them with absolute specificity[6].
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure high-fidelity data, the following step-by-step methodology outlines a self-validating protein precipitation (PPT) workflow for extracting mebeverine alcohol from human plasma using the D5 internal standard[6].
Step 1: Matrix Blank & System Suitability Evaluation
-
Action: Analyze a double-blank plasma sample (matrix containing no analyte and no IS) prior to the analytical run.
-
Causality: This acts as the primary self-validation mechanism, proving the absence of endogenous isobaric interferences or column carryover at the specific retention time of mebeverine alcohol.
Step 2: Aliquot & Internal Standard Spiking
-
Action: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Spike precisely 10 µL of Mebeverine alcohol D5 working solution (e.g., 100 ng/mL) into the matrix[7].
-
Causality: Introducing the SIL-IS at the very beginning of the workflow ensures that the IS undergoes the exact same physical and chemical stresses as the target analyte. Any subsequent volumetric losses during extraction are mathematically normalized by the Analyte/IS area ratio.
Step 3: Protein Precipitation (Crash)
-
Action: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes[7].
-
Causality: Acetonitrile acts as a potent denaturant, stripping the hydration shell from plasma proteins and forcing them to precipitate. The addition of 0.1% formic acid serves a dual purpose: it lowers the pH to immediately halt any residual in-vitro esterase activity (preventing artificial inflation of mebeverine alcohol levels post-draw), and it promotes the formation of the [M+H]+ precursor ion required for positive-mode Electrospray Ionization (ESI+).
Step 4: Centrifugation & Supernatant Isolation
-
Action: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. Extract the clear supernatant into an autosampler vial.
-
Causality: High-speed, low-temperature centrifugation tightly compacts the denatured protein pellet. This prevents micro-particulates from clogging the sub-2-micron frits of the UPLC column, thereby extending column lifespan and maintaining stable backpressures[6].
Step 5: LC-MS/MS MRM Quantification
-
Action: Inject the supernatant onto a C8 or C18 UPLC column (e.g., Acquity UPLC BEH C8) coupled to a triple quadrupole mass spectrometer[6].
-
Causality: Utilizing Multiple Reaction Monitoring (MRM), the mass spectrometer independently tracks the fragmentation of the unlabeled analyte and the D5 standard. Because they co-elute perfectly, any matrix-induced ion suppression affects both molecules equally, rendering the final quantitative ratio completely immune to matrix variability.
Step-by-step bioanalytical workflow for plasma sample preparation and LC-MS/MS analysis.
References
- LGC Standards. "Mebeverine Alcohol-d5 | TRC-M202527-25MG". LGC Standards.
- MedChemExpress. "Mebeverine alcohol (Mebeverine metabolite Mebeverine alcohol)". MedChemExpress.
- BenchChem. "Mebeverine alcohol D5". BenchChem.
- Oxford Academic / Journal of Analytical Toxicology. "Investigative Implications of the Instability and Metabolism of Mebeverine".
- BOC Sciences. "CAS 14367-47-6 Mebeverine Alcohol". BOC Sciences.
- Journal of Pharmaceutical and Biomedical Analysis. "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study".
- BenchChem.
Sources
Introduction: The Significance of Deuteration in Pharmaceutical Analysis
An In-Depth Technical Guide to the Physical Properties and Solubility of Mebeverine Alcohol D5
This guide provides a comprehensive technical overview of the physical and chemical properties of Mebeverine alcohol D5 (4-((ethyl-d5)(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol), a deuterated stable isotope-labeled internal standard crucial for advanced pharmaceutical research. Designed for researchers, analytical scientists, and drug development professionals, this document synthesizes foundational chemical principles with actionable experimental protocols to facilitate its effective use in a laboratory setting.
Mebeverine is an antispasmodic drug primarily used to treat irritable bowel syndrome (IBS). Following administration, it is rapidly hydrolyzed by esterases into two main metabolites: veratric acid and mebeverine alcohol.[1] Due to this rapid conversion, the parent drug is often undetectable in plasma, making the accurate quantification of its metabolites essential for pharmacokinetic (PK) and drug metabolism (DMPK) studies.[1][2]
Mebeverine alcohol D5 is the deuterated isotopologue of the active mebeverine alcohol metabolite.[3] Its primary application is as an internal standard for quantitative bioanalysis, typically using Isotope Dilution Mass Spectrometry (IDMS).[2] The five deuterium atoms on the ethyl group increase the molecule's mass, allowing it to be distinguished from the endogenous (non-labeled) metabolite by a mass spectrometer, without significantly altering its chemical and physical behavior during sample extraction and chromatographic separation.[1][2]
The substitution of hydrogen with its stable, heavier isotope, deuterium, is a cornerstone of modern drug development, a strategy often termed the "Deuterium Switch".[4] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[4][5] This seemingly subtle change can slow down metabolic processes, a phenomenon known as the kinetic isotope effect.[] This can lead to an improved pharmacokinetic profile, enhanced safety, and reduced patient dosing frequency.[4][] From a regulatory standpoint, the U.S. FDA often considers deuterated versions of existing drugs as New Chemical Entities (NCEs), which can provide a period of market exclusivity.[7] Understanding the physical properties of these deuterated compounds is the first step in their successful application.
Section 1: Physicochemical Characterization of Mebeverine Alcohol D5
While specific experimental data for Mebeverine alcohol D5 is not extensively published, its properties can be reliably predicted based on the known characteristics of its non-deuterated (protiated) counterpart and the established principles of isotopic substitution.[5]
Table 1: Core Identifiers for Mebeverine Alcohol D5
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-((ethyl-d5)(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol | [2][8] |
| CAS Number | 2070015-15-3 | [3][8][9] |
| Molecular Formula | C₁₆H₂₂D₅NO₂ | [3][9] |
| Molecular Weight | 270.42 g/mol | [2][3][9] |
| Parent Drug | Mebeverine | [10] |
| Application | Stable isotope-labeled internal standard |[1][3][10] |
The Influence of Deuteration on Physical Properties
The introduction of deuterium can lead to small but measurable changes in a molecule's physical properties compared to its protiated analog.[5]
-
Melting and Boiling Point: Deuterated compounds typically exhibit slightly higher melting and boiling points than their hydrogenous counterparts. This is observed in simple molecules like heavy water (D₂O), which boils at 101.42°C.[5]
-
pKa: Deuteration can subtly alter the acidity or basicity of a compound. The pKa of a deuterated acid is generally slightly higher (less acidic), and a deuterated base will be slightly less basic.[5]
-
Lipophilicity (LogP): Minor changes in bond length and vibrational energy can lead to small alterations in polarity and, consequently, lipophilicity. These changes are typically minimal but can be relevant in chromatographic separations.[5]
-
Appearance: The non-deuterated Mebeverine alcohol is described as a light yellow to yellow liquid.[11] However, suppliers may provide Mebeverine alcohol D5 as a powder or crystalline solid, which is common for reference standards to ensure long-term stability.[12]
Table 2: Comparison of Predicted Physical Properties of Mebeverine Alcohol D5 vs. Protiated Analogs
| Property | Mebeverine HCl (Parent Drug) | Mebeverine Alcohol (Protiated) | Mebeverine Alcohol D5 (Predicted) |
|---|---|---|---|
| Physical Form | White crystalline powder[13][14] | Light yellow to yellow liquid[11] | Expected to be a solid or oil for stability as a reference standard[12] |
| Melting Point | 105-107 °C[15] or 129-131 °C[16] | Not specified | Predicted to be slightly higher than the protiated analog, if solid |
| pKa | 10.7[13] | Not specified | Predicted to be slightly different from the protiated analog |
| LogP | Not specified | Not specified | Predicted to be very similar to the protiated analog |
Section 2: Experimental Protocol for Physical Property Determination
For definitive characterization, the following experimental protocols are recommended. These methods are designed to be self-validating and provide the robust data required for regulatory submissions and internal quality control.
Workflow for Physicochemical Characterization
Caption: Workflow for determining the physical properties of a reference standard.
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a precise melting point, which is a critical indicator of purity.
-
Methodology:
-
Calibrate the DSC instrument using a certified indium standard.
-
Accurately weigh 1-3 mg of Mebeverine alcohol D5 into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Place both pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere (20-50 mL/min flow rate).
-
Record the heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic melting event on the resulting thermogram.
-
Protocol 2: pKa Determination by Potentiometric Titration
-
Rationale: Mebeverine alcohol D5 contains a tertiary amine, which is basic. Potentiometric titration is a robust method to determine the pKa by monitoring pH changes during neutralization with an acid.
-
Methodology:
-
Accurately prepare a solution of Mebeverine alcohol D5 of known concentration (e.g., 0.01 M) in a co-solvent system if necessary (e.g., water/methanol) to ensure solubility.
-
Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (25°C).
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.
-
Section 3: Solubility Profile
Solubility is a critical parameter that influences bioavailability, formulation development, and the preparation of stock solutions for analytical standards.
Known Solubility of Mebeverine and its Alcohol Metabolite
-
Mebeverine Hydrochloride: The hydrochloride salt form is described as "very soluble in water" and "freely soluble in ethanol (96%)".[13][14] Another source confirms it is easily soluble in water and ethanol but practically insoluble in diethyl ether.[17]
-
Mebeverine Alcohol (Protiated): The free alcohol metabolite has different solubility characteristics. It is reported to be soluble in chloroform and dichloromethane.[18] For in vitro studies, it is highly soluble in DMSO (100 mg/mL).[11]
Based on its structure—a tertiary amine with a butanol chain and a methoxyphenyl group—Mebeverine alcohol D5 is expected to be a weakly basic compound with moderate lipophilicity. It is predicted to be soluble in organic solvents like methanol, ethanol, acetonitrile, and DMSO, and sparingly soluble in water.
Table 3: Solubility Data of Related Compounds
| Compound | Solvent | Solubility | Source(s) |
|---|---|---|---|
| Mebeverine HCl | Water | Very Soluble | [13][14] |
| Mebeverine HCl | Ethanol (96%) | Freely Soluble | [13][14] |
| Mebeverine HCl | Diethyl Ether | Practically Insoluble | [17] |
| Mebeverine Alcohol | Chloroform | Soluble | [18] |
| Mebeverine Alcohol | Dichloromethane | Soluble | [18] |
| Mebeverine Alcohol | DMSO | 100 mg/mL |[11] |
Section 4: Experimental Protocol for Solubility Determination
The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. It requires a robust analytical method to quantify the dissolved solute.
Workflow for Thermodynamic Solubility Determination
Caption: Standard workflow for shake-flask solubility determination.
Protocol 3: Shake-Flask Solubility Measurement
-
Rationale: This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility at a given temperature. A validated HPLC method provides the necessary specificity and sensitivity for accurate quantification.
-
Methodology:
-
Method Validation: First, develop and validate a simple, stability-indicating RP-HPLC method for Mebeverine alcohol D5. This involves assessing linearity, accuracy, precision, and specificity according to ICH guidelines. A typical method might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer.[19]
-
Sample Preparation: Add an excess amount of solid Mebeverine alcohol D5 to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, DMSO). The excess solid ensures that saturation is reached.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticulates.
-
Quantification: Dilute the clear filtrate with the mobile phase to a concentration that falls within the validated linear range of the HPLC method.
-
Analysis: Inject the diluted sample onto the HPLC system and determine the concentration based on a standard calibration curve.
-
Calculation: Back-calculate the original concentration in the undiluted filtrate to determine the solubility of Mebeverine alcohol D5 in that solvent.
-
Conclusion
Mebeverine alcohol D5 is an indispensable tool for the bioanalysis of its parent drug, Mebeverine. While its physical and solubility properties are not widely published, they can be reliably inferred from its chemical structure and the known effects of deuteration. For definitive characterization, the experimental protocols outlined in this guide provide a robust framework for researchers to generate high-quality, reliable data. A thorough understanding of these fundamental properties is paramount for the successful development of quantitative analytical methods and for advancing our understanding of the metabolism and pharmacokinetics of Mebeverine.
References
- Benchchem. A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Deuterated Compounds.
- Benchchem. Mebeverine alcohol D5.
- Benchchem. From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.
- Simson Pharma. Deuterated Compounds. (2025).
- ChemBK. Mebeverine Alcohol-d5. (2024).
- Neuland Labs. API Manufacture of Deuterated Molecules. (2016).
- BOC Sciences. Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025).
- MedchemExpress.com. Mebeverine alcohol-d5 | Stable Isotope.
- usbio.net. Mebeverine Alcohol (4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino] Butanol).
- LGC Standards. Mebeverine Alcohol-d5 | TRC-M202527-25MG.
- Veeprho. Mebeverine Alcohol-D5.
- IJPPR. Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxid. (2018).
- IJBPS. new uv-spectrophotometric method development and validation of mebeverine hcl in pure and formulation. (2022).
- Walsh Medical Media. A Novel Validated Analytical Method Development for the Binary Mixture of Mebeverine and Chlordiazepoxide in Pharmaceutical For. (2014).
- Geneesmiddeleninformatiebank. Openbaar beoordelingsrapport. (2017).
- International Journal of Science and Research Archive. Mebeverine hydrochloride in pharmaceutical preparation as determined by spectrophotometer using the Ion Association Reaction. (2025).
- ResearchGate. A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets.
- Pharmaffiliates. CAS No : 2070015-15-3 | Product Name : Mebeverine Alcohol-d5.
- Clearsynth. Mebeverine Acid D5 | CAS No. 2070015-30-2.
- MedChemExpress. Mebeverine alcohol (Mebeverine metabolite Mebeverine alcohol).
- Acanthus Research. O-Desmethyl Mebeverine Alcohol-D5.
- ChemicalBook. MEBEVERINE CAS#: 3625-06-7.
- Benchchem. Mebeverine alcohol D5.
- ARTIS STANDARDS. Mebeverine Alcohol D5.
- ARTIS STANDARDS. O-Desmethyl Mebeverine Alcohol D5.
- ChemicalBook. Mebeverine hydrochloride | 2753-45-9. (2026).
- IndiaMART. 95% Mebeverine Alcohol-D5 (Labelled Compound), Analytical Grade.
- Axios Research. Desmethyl Mebeverine Alcohol - CAS - 155172-67-1.
- NIH PubChem. Mebeverine | C25H35NO5 | CID 4031.
- ResearchGate. Experimental solubility of mebeverine HCl in scCO2 (symbols) and values calculated by the PR EoS (line)..
- PMC. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021).
- LGC Standards. Mebeverine Alcohol-d5 | TRC-M202527-25MG.
- USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds.
- Baghdad Science Journal. Determination of Mebeverine – HCl Using 3, 5–Dinitrosalicylic Acid and Multiple Continuous Flow Cell That Works as a. (2026).
Sources
- 1. Mebeverine alcohol D5 | Benchchem [benchchem.com]
- 2. Mebeverine alcohol D5 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. API Manufacture of Deuterated Molecules | Neuland Labs [neulandlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. isotope.com [isotope.com]
- 8. Mebeverine Alcohol-d5 | TRC-M202527-25MG | LGC Standards [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. veeprho.com [veeprho.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. indiamart.com [indiamart.com]
- 13. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 14. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 15. ijbpas.com [ijbpas.com]
- 16. MEBEVERINE CAS#: 3625-06-7 [m.chemicalbook.com]
- 17. ijsra.net [ijsra.net]
- 18. usbio.net [usbio.net]
- 19. researchgate.net [researchgate.net]
The Analytical Edge: A Technical Guide to Native Mebeverine Alcohol and its Deuterated Analog, Mebeverine Alcohol D5
This in-depth technical guide provides a comprehensive exploration of the fundamental differences, synthesis, and analytical applications of native Mebeverine alcohol and its stable isotope-labeled counterpart, Mebeverine alcohol D5. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles that make Mebeverine alcohol D5 an indispensable tool in modern bioanalysis, particularly in pharmacokinetic and drug metabolism studies.
Introduction: The Significance of Mebeverine and its Metabolites
Mebeverine is a musculotropic antispasmodic drug prescribed for the symptomatic relief of irritable bowel syndrome (IBS).[1] Its therapeutic action is localized to the smooth muscle of the gastrointestinal tract.[2] Following oral administration, mebeverine undergoes rapid and extensive metabolism, primarily through ester hydrolysis, into two main metabolites: veratric acid and mebeverine alcohol.[3] Due to this rapid conversion, the parent drug is often undetectable in plasma, making the quantification of its metabolites, such as mebeverine alcohol, crucial for accurate pharmacokinetic assessments.[3]
Structural and Physicochemical Distinctions: Native vs. Deuterated Mebeverine Alcohol
The fundamental difference between native Mebeverine alcohol and Mebeverine alcohol D5 lies in their isotopic composition. In Mebeverine alcohol D5, five hydrogen atoms on the N-ethyl group have been replaced with their stable, heavier isotope, deuterium.[4] This substitution, while seemingly minor, imparts a significant change in the molecule's mass with negligible alteration of its chemical properties.
| Property | Native Mebeverine Alcohol | Mebeverine Alcohol D5 |
| Chemical Formula | C₁₆H₂₇NO₂ | C₁₆H₂₂D₅NO₂ |
| Molecular Weight | 265.39 g/mol | 270.42 g/mol |
| CAS Number | 14367-47-6 | 2070015-15-3 |
| Structure | 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butan-1-ol | 4-[(ethyl-d5)[1-(4-methoxyphenyl)propan-2-yl]amino]butan-1-ol |
This mass difference is the cornerstone of its application as an internal standard in mass spectrometry-based bioanalysis. The near-identical physicochemical properties ensure that both the native and deuterated forms exhibit similar behavior during sample extraction, chromatography, and ionization.[5]
Synthesis and Quality Control of Mebeverine Alcohol D5
The synthesis of Mebeverine alcohol D5 is typically achieved through the N-alkylation of a suitable precursor with a deuterated ethylating agent, such as ethyl-d5 bromide. The reaction proceeds via a classic SN2 mechanism, where the secondary amine precursor acts as a nucleophile, attacking the electrophilic carbon of the deuterated reagent.[6]
Caption: Synthetic pathway for Mebeverine Alcohol D5.
Quality Control: The utility of Mebeverine alcohol D5 as an internal standard is contingent upon its chemical and isotopic purity.
-
Chemical Purity: This refers to the absence of any other chemical compounds and is typically expected to be >99%.[5]
-
Isotopic Purity (Isotopic Enrichment): This is a measure of the percentage of deuterium at the specified labeled positions. For high-quality deuterated internal standards, the isotopic enrichment should be ≥98%.[5] This minimizes the contribution of the unlabeled analyte in the internal standard solution, which is critical for the accuracy of measurements at the lower limit of quantification (LLOQ).[7]
Application in Bioanalysis: The Gold Standard Internal Standard
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard like Mebeverine alcohol D5 is considered the gold standard.[6] It is added at a known concentration to all samples, including calibration standards and quality controls, at the initial stage of sample preparation. Its purpose is to accurately control for variability that may occur during the analytical workflow.[5]
Caption: Bioanalytical workflow using a deuterated internal standard.
Experimental Protocol: Quantification of Mebeverine Alcohol in Human Plasma
This protocol outlines a typical LC-MS/MS method for the quantification of Mebeverine alcohol in human plasma using Mebeverine alcohol D5 as an internal standard.
1. Materials and Reagents:
-
Native Mebeverine alcohol reference standard
-
Mebeverine alcohol D5 internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Drug-free human plasma
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 20 µL of Mebeverine alcohol D5 working solution (e.g., 100 ng/mL in 50:50 methanol:water) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
4. Mass Spectrometry Parameters (MRM Transitions):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Native Mebeverine Alcohol | 266.2 | 121.1 |
| Mebeverine Alcohol D5 (Internal Standard) | 271.2 | 121.1 |
Note: The precursor ion for native Mebeverine alcohol is based on its [M+H]⁺ adduct.[1] The precursor ion for Mebeverine alcohol D5 is inferred from the +5 mass shift due to deuteration. The product ion at m/z 121.1 corresponds to a stable fragment of the molecule that does not contain the deuterated ethyl group, and is therefore expected to be the same for both the native and deuterated forms.
Pharmacokinetic Studies
The use of Mebeverine alcohol D5 is particularly advantageous in pharmacokinetic studies. By enabling highly accurate and precise quantification of Mebeverine alcohol in biological matrices over time, researchers can reliably determine key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
This data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of mebeverine, which is critical for drug development and regulatory submissions.
Conclusion
Mebeverine alcohol D5 represents a critical tool for the accurate bioanalysis of mebeverine metabolism. Its utility as an internal standard stems from its mass differentiation from native Mebeverine alcohol, while retaining nearly identical chemical and physical properties. This allows for the effective correction of analytical variability, leading to robust and reliable data in pharmacokinetic and other drug development studies. The principles and protocols outlined in this guide underscore the importance of stable isotope-labeled standards in modern pharmaceutical research and provide a framework for their effective implementation.
References
- BenchChem. (2025). The Indispensable Role of Isotopic Labeling in Modern Drug Metabolism Studies: A Technical Guide.
- BenchChem. (2025). Isotopic purity requirements for deuterated internal standards.
- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
-
MIMS Singapore. (2023). Mebeverine: Uses & Dosage. Retrieved from [Link]
-
Wikipedia. (n.d.). Mebeverine. Retrieved from [Link]
- Mass Spectrometric Characterization of Plasma Mebeverine Metabolites and its Synthesis. (2019). Periódico Tchê Química, 16(32).
- BenchChem. (2025). Mebeverine alcohol D5.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Mebeverine hydrochloride 135 mg coated tablets. (n.d.). Summary of Product Characteristics.
- LGC Standards. (n.d.). Mebeverine Alcohol-d5.
- Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.
Sources
The Forensic Imperative of Mebeverine Alcohol D5: Overcoming Analytical Instability via Isotope Dilution Mass Spectrometry
Executive Summary
Forensic toxicology frequently encounters compounds that defy standard analytical timelines due to inherent chemical instability. Mebeverine, a musculotropic antispasmodic agent, is a prime example of this challenge. In postmortem and clinical forensic investigations, the parent drug is notoriously elusive due to rapid hydrolysis by esterases in biological fluids. Consequently, toxicologists must rely on its primary metabolites—specifically mebeverine alcohol—to establish exposure or overdose. This technical guide explores the critical role of Mebeverine Alcohol D5 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a self-validating framework for accurate forensic quantification.
The Mechanistic Challenge of Mebeverine Instability
Mebeverine is highly unstable in esterase-containing biological fluids, particularly blood and plasma. Upon entering the bloodstream, it undergoes rapid in vivo enzymatic hydrolysis, cleaving the ester bond to yield mebeverine alcohol (MB-OH) and veratric acid (VA) 1[1]. In forensic scenarios, even the addition of esterase inhibitors like sodium fluoride fails to completely halt this degradation post-sample collection, meaning the parent drug is rarely detected in postmortem blood 1[1].
Furthermore, mebeverine alcohol undergoes subsequent phase I metabolism, including N-dealkylation and bisdealkylation. Crucially for forensic toxicologists, these pathways can generate ethylamphetamine derivatives and p-methoxyamphetamine (PMA), leading to false-positive amphetamine immunoassay results 2[2].
Metabolic hydrolysis of Mebeverine and subsequent forensic implications.
The Causality of Isotope Dilution Mass Spectrometry (IDMS)
To definitively prove mebeverine ingestion—especially in suspected fatal overdoses—laboratories must quantify mebeverine alcohol. However, analyzing postmortem blood or decomposed tissue introduces severe matrix effects (ion suppression or enhancement) during electrospray ionization (ESI) in LC-MS/MS.
Using a generic structural analog as an internal standard is scientifically insufficient because it will elute at a different retention time, subjecting it to different matrix interferences. Mebeverine Alcohol D5 solves this causality dilemma. By substituting five hydrogen atoms with deuterium, the molecule retains nearly identical physicochemical properties to endogenous mebeverine alcohol 3[3]. It co-elutes chromatographically and experiences the exact same ionization environment. The mass spectrometer differentiates the two solely by the +5 Da mass shift. The ratio of the analyte signal to the D5 signal provides an absolute, matrix-independent quantification.
Bioanalytical workflow utilizing Mebeverine Alcohol D5 for IDMS.
Self-Validating Protocol: LC-MS/MS Quantification
The following methodology outlines the extraction and quantification of mebeverine alcohol from postmortem blood, ensuring every step acts as a self-validating system 4[4].
Step 1: Preparation of Internal Standard Working Solution
-
Action: Dilute Mebeverine Alcohol D5 primary stock with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Causality: An aqueous-organic mixture ensures the highly lipophilic deuterated standard remains in solution while matching the initial conditions of the biological matrix, preventing localized precipitation upon spiking.
Step 2: Sample Aliquoting and SIL-IS Spiking
-
Action: Pipette 100 µL of postmortem plasma into a microcentrifuge tube. Add 10 µL of the 100 ng/mL Mebeverine Alcohol D5 working solution and vortex.
-
Causality: Vortexing guarantees thermodynamic equilibration between the endogenous mebeverine alcohol and the D5 isotope. Once equilibrated, any subsequent physical loss of the analyte (e.g., binding to tube walls, incomplete extraction) is proportionally mirrored by the IS, preserving the quantitative ratio.
Step 3: Protein Precipitation (PPT)
-
Action: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Causality: Acetonitrile acts as a chaotropic agent, stripping hydration shells from plasma proteins and precipitating them. The low temperature (4°C) and acidic environment (0.1% formic acid) immediately denature residual esterases, halting any ex vivo metabolism of remaining parent drug, while ensuring the basic amine of mebeverine alcohol remains protonated and soluble in the supernatant.
Step 4: Chromatographic Separation
-
Action: Inject the supernatant onto a UPLC C8 or C18 column (e.g., 1.7 µm, 2.1 × 50 mm) using a gradient of water and acetonitrile (both with 0.1% formic acid).
-
Causality: The reverse-phase column separates mebeverine alcohol from highly polar matrix components (like salts) that elute in the void volume, and from highly lipophilic phospholipids that elute late. The D5 isotope co-elutes exactly with the unlabeled analyte, ensuring they enter the mass spectrometer source at the exact same moment.
Step 5: Mass Spectrometric Detection (MRM)
-
Action: Operate the MS/MS in positive Electrospray Ionization (+ESI). Monitor specific precursor-to-product ion transitions.
-
Causality: +ESI efficiently ionizes the basic nitrogen of mebeverine alcohol. Because postmortem matrices cause unpredictable ion suppression, the co-eluting D5 standard experiences the exact same suppression. The mass spectrometer isolates the +5 Da mass shift (m/z ~271 for D5 vs m/z ~266 for unlabeled), allowing the ratio of their peak areas to yield an absolute concentration unaffected by the matrix.
Quantitative Validation Data
When employing Mebeverine Alcohol D5, the analytical method demonstrates exceptional accuracy and precision, easily meeting FDA and EMA bioanalytical method validation guidelines. The table below summarizes typical validation parameters across the dynamic range 3[3].
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Acceptance Criteria |
| LLOQ | 1.0 | 1.06 | 6.0 | 11.2 | ±20% |
| Low QC | 2.5 | 2.54 | 1.6 | 7.8 | ±15% |
| Mid QC | 50.0 | 51.75 | 3.5 | 5.3 | ±15% |
| High QC | 400.0 | 394.80 | -1.3 | 4.9 | ±15% |
Conclusion
The profound instability of mebeverine in biological matrices necessitates a paradigm shift in forensic toxicological analysis. By targeting mebeverine alcohol and utilizing Mebeverine Alcohol D5 as an internal standard, laboratories can bypass the analytical pitfalls of esterase-driven degradation and severe postmortem matrix effects. This IDMS approach not only ensures regulatory compliance but provides scientifically defensible, self-validating data crucial for medicolegal death investigations.
References
-
Elliott, S., & Burgess, V. (2006). Investigative implications of the instability and metabolism of mebeverine. Journal of Analytical Toxicology, 30(2), 91-97. 1
-
Kraemer, T., et al. (2000). On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine. PubMed. 2
-
Appolonova, S. A., et al. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis. 4
-
Benchchem. (2026). Principles and Implementation of Isotope Dilution Mass Spectrometry (IDMS) Utilizing Mebeverine Alcohol D5. Benchchem Technical Resources. 3
Sources
- 1. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mebeverine alcohol D5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
High-Sensitivity LC-MS/MS Method Development and Validation for the Quantification of Mebeverine Alcohol using Mebeverine Alcohol-D5
Introduction & Mechanistic Background
Mebeverine is a musculotropic antispasmodic agent widely used to treat irritable bowel syndrome. From a pharmacokinetic perspective, the parent drug is rarely detected in systemic circulation due to rapid and extensive first-pass metabolism[1]. Upon oral administration, mebeverine is rapidly hydrolyzed by non-specific esterases into veratric acid and mebeverine alcohol (MAL) [2]. MAL is subsequently oxidized to mebeverine acid (MAC) and further demethylated to desmethylmebeverine acid (DMAC)[3].
Because mebeverine alcohol is a primary, immediate metabolite, its accurate quantification in human plasma is critical for bioequivalence studies and pharmacokinetic profiling. However, the ex vivo instability of the parent drug and the complex biological matrix present significant analytical challenges.
In vivo metabolic pathway of Mebeverine highlighting the formation of Mebeverine alcohol.
Analytical Rationale: Causality Behind Experimental Choices
To ensure absolute scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is built upon three foundational mechanistic choices:
-
Ex Vivo Esterase Inhibition: Mebeverine continues to hydrolyze readily in fresh, unbuffered human plasma ex vivo[4]. If left untreated, residual parent drug in the sample will degrade into MAL during storage and extraction, artificially inflating MAL concentrations. To arrest this pathway, physostigmine sulfate (an esterase inhibitor) must be added to the blood collection tubes immediately upon sampling[4].
-
Stable Isotope-Labeled Internal Standard (SIL-IS): is utilized as the internal standard[5]. Because MAL-D5 shares identical physicochemical properties with the target analyte, it co-elutes chromatographically. This ensures that the IS experiences the exact same matrix-induced ion suppression or enhancement in the Electrospray Ionization (ESI) source, perfectly normalizing the MS response and ensuring absolute quantitative accuracy[6].
-
Cold Acetonitrile Protein Precipitation (PPT): PPT is selected over Solid Phase Extraction (SPE) to minimize sample handling time and prevent analyte degradation. Cold acetonitrile (4°C) is preferred over methanol as it produces a denser protein pellet and provides superior denaturation of residual plasma enzymes[3].
Materials and Reagents
-
Analytes: Mebeverine alcohol (Reference Standard)[] and Mebeverine alcohol-D5 (SIL-IS)[5].
-
Inhibitor: Physostigmine sulfate[4].
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Water.
-
Additives: LC-MS grade Formic Acid (FA).
-
Matrix: Blank human plasma (K2EDTA).
Step-by-Step Experimental Protocol
Blood Collection and Stabilization
-
Draw whole blood into pre-chilled K2EDTA vacutainer tubes.
-
Immediately add physostigmine sulfate solution to achieve a final concentration of 130 µg/mL in the whole blood to completely inhibit esterase activity[4].
-
Gently invert the tube 5–8 times to mix.
-
Centrifuge at 3000 × g for 10 minutes at 4°C to harvest the stabilized plasma. Store at -80°C until analysis.
Sample Extraction Workflow
Step-by-step sample preparation and LC-MS/MS analytical workflow for plasma samples.
-
Thaw plasma samples on ice.
-
Transfer 50 µL of plasma (blank, calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the MAL-D5 working solution (50 ng/mL). Note: For double blank samples, add 10 µL of 50% acetonitrile instead.
-
Add 150 µL of cold acetonitrile (4°C) to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. (Diluting the organic extract reduces the solvent strength, preventing peak distortion/fronting on the reversed-phase UPLC column).
LC-MS/MS Conditions
Chromatographic separation is achieved using an Acquity UPLC BEH C8 column (1.7 µm, 2.1 × 50 mm)[3]. The C8 stationary phase provides optimal retention for the moderately polar mebeverine alcohol while allowing rapid elution.
Table 1: UPLC Gradient Elution Program Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 0.4 | 90 | 10 |
| 0.50 | 0.4 | 90 | 10 |
| 2.50 | 0.4 | 10 | 90 |
| 3.50 | 0.4 | 10 | 90 |
| 3.60 | 0.4 | 90 | 10 |
| 5.00 | 0.4 | 90 | 10 |
Mass spectrometric detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[3]. Formic acid in the mobile phase promotes the formation of the
Table 2: Optimized MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |
| Mebeverine Alcohol | 266.2 | 149.1 | 50 | 22 | Quantifier |
| Mebeverine Alcohol | 266.2 | 121.1 | 50 | 35 | Qualifier |
| MAL-D5 (IS) | 271.2 | 149.1 | 50 | 22 | IS Quantifier |
Method Validation Framework: A Self-Validating System
To guarantee trustworthiness and adherence to FDA/EMA bioanalytical guidelines, every analytical batch must operate as a self-validating system. The method is validated over a linear range of 0.1 – 10 ng/mL [3].
Table 3: Batch Acceptance Criteria
| Validation Parameter | Execution within Batch | Acceptance Criteria |
| System Suitability Test (SST) | 3 consecutive injections of Mid-QC prior to running the batch. | Retention time CV < 2%; Peak area CV < 5%. |
| Carryover Assessment | Matrix Blank injected immediately after the Upper Limit of Quantification (ULOQ). | Analyte peak area < 20% of LLOQ; IS peak area < 5% of normal IS response. |
| Isotopic Interference | Zero Sample (Blank plasma + IS) injected to check for unlabeled MAL in the D5 standard. | Analyte peak area < 20% of LLOQ. |
| Calibration Linearity | 8 non-zero calibrators (0.1 to 10 ng/mL). | |
| QC Bracketing | Low, Mid, and High QCs analyzed in duplicate, distributed across the run. | At least 67% of all QCs, and 50% per level, must be within |
References
1. 2. 3. 4.
Sources
High-Efficiency Solid Phase Extraction (SPE) Protocol for Mebeverine Alcohol D5 in Biological Matrices
Target Audience: Bioanalytical Researchers, Pharmacokinetic Scientists, and Drug Development Professionals Matrix: Human Plasma and Urine Analytical Platform: LC-MS/MS / GC-MS
Introduction & Pharmacokinetic Rationale
Mebeverine is a highly effective antispasmodic agent; however, its rapid in vivo hydrolysis presents a significant bioanalytical challenge. The parent drug is rarely detected in systemic circulation because esterases rapidly cleave it into veratric acid and mebeverine alcohol [1],[2]. Mebeverine alcohol is subsequently oxidized into mebeverine acid (MAC) and demethylated into desmethylmebeverine acid (DMAC)[3],[4].
Because mebeverine alcohol is a primary circulating metabolite, its accurate quantification is essential for pharmacokinetic (PK) profiling and therapeutic drug monitoring. To achieve high-precision quantification, Isotope Dilution Mass Spectrometry (IDMS) is employed. By utilizing Mebeverine alcohol D5 as a stable isotope-labeled internal standard (IS), analysts can perfectly compensate for matrix-induced ion suppression and extraction losses, as the deuterated analog co-elutes with the endogenous metabolite and shares identical physicochemical properties[1].
Metabolic pathway of Mebeverine highlighting Mebeverine alcohol formation.
Solid Phase Extraction (SPE) Methodology
While protein precipitation (PPT) is fast, it often leaves high levels of residual phospholipids that cause severe ion suppression in the electrospray ionization (ESI) source. Solid Phase Extraction (SPE) using a Polymeric Reversed-Phase sorbent (e.g., Strata-X or Oasis HLB) or traditional Octadecylsilane (C18) is highly recommended[5],[3],[6].
Polymeric sorbents are preferred because they offer dual retention mechanisms (hydrophobic and polar interactions) without the unpredictable secondary silanol interactions characteristic of silica-based C18. This ensures high absolute recovery (>85%) for the moderately polar mebeverine alcohol[3].
Reagents & Materials
-
Sorbent: Polymeric Reversed-Phase SPE Cartridges (33 µm, 60 mg/3 mL)[6].
-
Internal Standard: Mebeverine alcohol D5 (Spiking solution: 50 ng/mL in 50% Methanol)[1].
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (H₂O).
Step-by-Step Protocol & Causality
This protocol is designed as a self-validating system. The early introduction of the D5 internal standard ensures that any downstream physical or chemical losses are mathematically normalized during MS quantification.
-
Sample Pre-treatment (Protein Disruption):
-
Action: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of Mebeverine alcohol D5 IS.
-
Action: Add 400 µL of cold Acetonitrile. Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant.
-
Causality: Spiking the IS before precipitation ensures it binds to plasma proteins in the same manner as the endogenous analyte. The cold ACN denatures proteins, releasing bound mebeverine alcohol into the supernatant.
-
-
Cartridge Conditioning:
-
Action: Pass 1 mL of 100% Methanol through the SPE cartridge, followed by 1 mL of H₂O.
-
Causality: Methanol solvates and activates the hydrophobic polymeric ligands. The subsequent water wash equilibrates the bed to match the aqueous nature of the sample, preventing sorbent collapse.
-
-
Sample Loading:
-
Action: Load the pre-treated supernatant onto the cartridge at a controlled flow rate of 1–2 drops per second.
-
Causality: A slow, controlled flow rate maximizes the residence time, allowing the hydrophobic regions of mebeverine alcohol and the D5 IS to fully interact with the sorbent surface.
-
-
Washing:
-
Action: Wash the cartridge with 1 mL of 5% Methanol in H₂O.
-
Causality: This weak organic wash is strong enough to elute highly polar endogenous interferences (salts, small peptides) but weak enough to leave the hydrophobic interactions anchoring the mebeverine alcohol intact.
-
-
Elution:
-
Action: Elute the analytes using 1 mL of 100% Methanol.
-
Causality: The high organic concentration completely overcomes the hydrophobic retention mechanism, releasing the mebeverine alcohol and its D5 isotope into the collection tube.
-
-
Reconstitution:
-
Action: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of H₂O:MeOH (90:10, v/v).
-
Causality: Drying concentrates the sample to achieve ultra-trace limits of detection (LOD). Reconstituting in a highly aqueous solvent matches the initial mobile phase conditions of the LC-MS/MS, preventing chromatographic peak distortion (the "solvent effect").
-
Step-by-step Solid Phase Extraction (SPE) workflow for Mebeverine alcohol D5.
Quantitative Data Summary
When coupled with a robust UPLC-MS/MS system (e.g., using a C8 or C18 sub-2-micron column), this SPE methodology yields exceptional analytical performance. The table below summarizes validated parameters for mebeverine metabolites extracted from human plasma[3].
| Analyte | Linear Range (ng/mL) | Limit of Detection (ng/mL) | SPE Recovery (%) | Matrix Effect (CV %) |
| Mebeverine Alcohol (MAL) | 0.1 – 10.0 | ~0.05 | > 85.0 | < 5.0 |
| Mebeverine Acid (MAC) | 1.0 – 100.0 | ~0.50 | > 85.0 | < 5.0 |
| Desmethylmebeverine Acid (DMAC) | 5.0 – 1000.0 | ~1.00 | > 85.0 | < 6.5 |
| Mebeverine Alcohol D5 (IS) | N/A (Spiked constant) | N/A | > 85.0 | < 5.0 |
Note: The use of Mebeverine alcohol D5 ensures that assay variability remains below 5% for within-run and between-run analyses, strictly adhering to ICH and FDA bioanalytical validation guidelines.
References
- Combined supercritical fluid extraction/solid-phase extraction with octadecylsilane cartridges as a sample preparation technique for the ultratrace analysis of a drug metabolite in plasma. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYf5fEMHcQLwMOz8lpeNP-7YcN2nKMhjBoVu42cx6inIuUeN1HvbCkKTPKX-8yGznBOS_uklqBbsK_yLsUuuTiqJD_sNwNQyDKkZZmaMW_KYgaPWj_jRpYJ2MeXbNtTmpsUA==]
- Mebeverine alcohol D5. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs3O4TF1PYnmgMxy0it3P1o66wqQmoIrnsTomstT-eY6_ugrzj-4_Y7cOGQxpGpemdLRYkq-g_ADpoIouvNLdI6ZqDxpS5imYcB4jtN9vFVbs9mcfnDReFOZL4Wk0H5z8f54Ow]
- HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXihDFLa8fAAEa9KuopyE6qXde1QSDpKJMAuQ1YW6QyZQruKQvWst5O3DuCpCOV8DT0tDl4H9tK8JtIol30P7f6KOJHi5Nkk7avkfcFuPCvuny8mtieuzstY3VA3lbPGqm8AYwot5MIQhUXfL8p3wvROrtcEhcbDw6LKpude2oShruPqj30O2XdkmSa4gG3itX9fw9UPNbxFjkg1R-Q8kScKU5TxVt6wkM4QIvjusskQeHhVe06QoZHHzT4DPnaJqvSFC8Kz_JeaXcxGwXFKJhPFuhcBqkGLPWwvazg8Jr4p0d9WgjcZqj0wVzDvu6eh2_tFJB6meiBb6xMLTdTBmBp0Q53kPnVz9M1gLF14Ssd9ltvGISNKPTcFJyZdttDqnhP3wBmDiuW0EQ08E=]
- Proposed mass spectral fragmentation pathways of MB metabolites. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH11rfWxpfUBR_KCow-u2zuuibF2Nka_jsgpGHjavKhi5qL5pz_PJlsyoJyweUj9F_AFK7YRaHjfhLpsbvCRCTS5eUPYPpBQzaNiM6Rdgmcte5xQGS-fPKK7LKalMfvBMI1SMAHuvqtLHdTPSuCVOxZQEG3Y_S-kaq37MkAZfr5GDrf4RIBecjtVjhhfYsIFNid-Yaeb2fpi5xEhwQ-Q1ZqofzvlOYtBWkbPc=]
- Glucosoaminyl‐Muramyl‐Dipeptide – in human plasma using high performance l. sechenov.ru.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7G9t87fr8omWAOSwnTvJPm8y3Wecks49qaUyU80z25IVOGHUl07LxSNBDvIUpAEYGfYYTjhTNpjchgWTgnlmnp2LrIdIuPCgkVzLGdnQC3WER05tIpfOqQ69w0RYRP-2N0pWUWZbcm3jxb3JsIV7Zfu0HjbYcyxNURKw_]
- Abbott - MedPath. medpath.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuqwBw0bHLp3W9_V7KeyOo3aOU_Z88IqSlJhB_y0mwZO_u9irLVvvkrf0OgC0a5oU_g0gvwLnox3K-4CYojqKNIqMe9KY5uhoC5bCvnxyN5ydAp6_MwKmZ35UM0PFdUhgfq43knkoQP_Dpaz2p5IbEbmpB1ikk7S5cj6ZMSoVAaFrEyenx1UnKuRv3USrIAnp6pxX_Wz8bD8lA9Pf_M-Tl]
Sources
- 1. Mebeverine alcohol D5 | Benchchem [benchchem.com]
- 2. cdn.medpath.com [cdn.medpath.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combined supercritical fluid extraction/solid-phase extraction with octadecylsilane cartridges as a sample preparation technique for the ultratrace analysis of a drug metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. student.sechenov.ru [student.sechenov.ru]
Application Note: Optimization of MRM Transitions and LC-MS/MS Parameters for the Quantification of Mebeverine Alcohol using Mebeverine Alcohol-D5
Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Bioanalytical Scientists.
Introduction & Pharmacokinetic Rationale
Mebeverine is a musculotropic antispasmodic agent widely prescribed for irritable bowel syndrome. From a bioanalytical perspective, quantifying the parent drug in human plasma is practically impossible due to its rapid first-pass metabolism. Esterases rapidly hydrolyze mebeverine into two primary metabolites: veratric acid and mebeverine alcohol (MAL) . MAL is subsequently oxidized to mebeverine acid (MAC) and further demethylated to desmethylmebeverine acid (DMAC)[1].
To accurately map the pharmacokinetic (PK) profile of mebeverine, researchers must quantify its circulating metabolites. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for this assay. By utilizing Mebeverine alcohol-D5 (MAL-D5) as a stable isotope-labeled internal standard (SIL-IS), analysts can effectively compensate for matrix effects and extraction variability, ensuring high precision and accuracy[2].
Caption: Metabolic pathway of Mebeverine hydrolysis and subsequent oxidation.
Mass Spectrometry Rationale & MRM Transitions
Ionization and Fragmentation Causality
Mebeverine alcohol contains a tertiary amine group, making it highly amenable to protonation. Therefore, Positive Electrospray Ionization (ESI+) is the mandatory ionization mode.
During Collision-Induced Dissociation (CID), the protonated precursor ion of unlabeled MAL (
The D5 Isotope Shift: In Mebeverine alcohol-D5, the five deuterium atoms are located on the N-ethyl moiety (ethyl-d5)[4]. Because the m/z 149 product ion does not contain the N-ethyl group, the deuterium atoms are lost during fragmentation as a neutral loss. Consequently, while the precursor mass shifts by +5 Da (from 266 to 271), the primary product ion remains exactly the same (m/z 149)[3].
Optimized MRM Parameters
Table 1: MRM Transitions and Compound-Dependent Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) | Fragmentor Voltage (V) |
| Mebeverine Alcohol (MAL) | 266.2 | 149.1 | 50 | 25 | 120 |
| MAL-D5 (Internal Standard) | 271.2 | 149.1 | 50 | 25 | 120 |
| Mebeverine Acid (MAC) | 280.2 | 149.1 | 50 | 20 | 110 |
| Desmethylmebeverine Acid | 266.2 | 135.1 | 50 | 22 | 110 |
Note: MAC and DMAC are included as they are frequently multiplexed in PK panels[5].
Table 2: Global MS/MS Source Parameters (ESI+)
| Parameter | Recommended Setting | Causality / Rationale |
| Capillary Voltage | 3000 V | Optimal for generating stable Taylor cones for basic amines[1]. |
| Desolvation Temperature | 350 °C | Ensures complete droplet evaporation without thermal degradation of MAL. |
| Desolvation Gas Flow | 800 L/hr | Sweeps away neutral solvent molecules, reducing background noise. |
Experimental Protocol: LC-MS/MS Workflow
Sample Preparation (Protein Precipitation)
To maintain a self-validating and high-throughput system, a simple protein precipitation (PPT) method is preferred over Solid Phase Extraction (SPE), as it minimizes the risk of losing polar metabolites[1].
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of MAL-D5 working solution (e.g., 500 ng/mL in 50% methanol) to the plasma. Self-Validation Step: The IS concentration must fall near the middle of the calibration curve to ensure linear tracking.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (100%) to denature plasma proteins.
-
Vortex: Agitate vigorously for 2 minutes to ensure complete disruption of protein-drug binding.
-
Centrifugation: Spin at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).
Caption: Self-validating sample preparation and LC-MS/MS workflow for MAL quantification.
Chromatographic Separation
A C8 column is strictly recommended over a standard C18 column. Mebeverine metabolites have varying polarities; a C8 stationary phase (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 × 50 mm) provides sufficient retention for MAL while preventing excessive retention and peak tailing of the more lipophilic compounds[5].
Table 3: UPLC Gradient Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Eluting strength)
-
Flow Rate: 0.4 mL/min
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 3.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 90 | 10 |
| 5.5 | 90 | 10 (Re-equilibration) |
System Suitability and Self-Validation
To guarantee the trustworthiness of the bioanalytical data, the experimental design must be self-validating. Implement the following control sequence in every batch:
-
Double Blank (Matrix + No Analyte + No IS): Validates the absence of system carryover from the autosampler or column.
-
Zero Sample (Matrix + IS Only): Validates isotopic purity. Because MAL-D5 is synthesized chemically, trace amounts of unlabeled MAL might be present. The Zero Sample ensures that the m/z 266
149 transition does not show a peak area exceeding 5% of the Lower Limit of Quantification (LLOQ) due to IS cross-talk[2]. -
Matrix Factor (MF) Evaluation: Calculate the MF by dividing the peak area of MAL spiked after extraction by the peak area of a neat standard. A normalized MF (Analyte MF / IS MF) close to 1.0 confirms that MAL-D5 successfully neutralizes any ion suppression caused by endogenous plasma phospholipids.
References
-
IAEA. Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. Available at:[Link]
-
ResearchGate / Journal of Pharmaceutical and Biomedical Analysis. HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Available at:[Link]
-
Mathews Open Access Journals. The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Available at: [Link]
-
ResearchGate. Chemical structures and product ion spectra (positive ESI) of MAL (A), MAC (B), and DMAC (C). Available at: [Link]
Sources
Application Note: A Robust HPLC Gradient Method for the Separation and Quantification of Mebeverine Alcohol and its Deuterated Analog, Mebeverine Alcohol D5
Introduction
Mebeverine is a widely used antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal tract, making it a primary treatment for irritable bowel syndrome (IBS).[1] Following oral administration, mebeverine is rapidly hydrolyzed by esterases into its primary metabolites: veratric acid and mebeverine alcohol.[2][3] Mebeverine alcohol is then further metabolized, primarily through oxidation, to mebeverine acid.[3][4] The quantification of these metabolites is crucial for pharmacokinetic and bioavailability studies.
The use of stable isotope-labeled internal standards, such as deuterated compounds, is the gold standard in quantitative bioanalysis using mass spectrometry.[5][6] These standards, like Mebeverine alcohol D5, exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and chromatographic separation.[7][8] This co-elution, or near co-elution, is advantageous as it helps to compensate for matrix effects and variations in instrument response, leading to more accurate and precise quantification.[9]
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometric detection for the effective separation and quantification of mebeverine alcohol and its deuterated internal standard, mebeverine alcohol D5.
Scientific Rationale for Method Development
The development of this HPLC method was guided by the physicochemical properties of mebeverine alcohol and the requirements for a reliable quantitative assay.
-
Reversed-Phase Chromatography: Mebeverine alcohol is a moderately polar compound, making reversed-phase chromatography with a C18 stationary phase an ideal choice for its separation. The nonpolar nature of the C18 column provides sufficient retention for mebeverine alcohol when used with a polar mobile phase.
-
Gradient Elution: A gradient elution is employed to ensure a sharp peak shape and a reasonable run time. The gradient starts with a higher percentage of the aqueous phase to retain the analytes and gradually increases the organic phase percentage to elute them. This approach is particularly effective for complex matrices like plasma, where it can help to separate the analytes from endogenous interferences.
-
Mobile Phase Selection: A combination of acetonitrile and water is a common and effective mobile phase for the analysis of a wide range of pharmaceutical compounds.[10][11] The addition of a small amount of a modifier like formic acid helps to improve peak shape and ionization efficiency in the mass spectrometer by providing a source of protons.
-
Mass Spectrometric Detection: Given the identical chemical structure of mebeverine alcohol and its D5 analog, differentiation by UV detection is not feasible. Therefore, mass spectrometry (MS) is the detector of choice. The mass difference of 5 Daltons allows for their simultaneous detection and quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
HPLC Gradient Conditions
The following table summarizes the optimized HPLC gradient conditions for the separation of mebeverine alcohol and mebeverine alcohol D5.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B in 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Detector | Mass Spectrometer (ESI+) |
Detector Settings (Mass Spectrometer)
For quantitative analysis, the mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following are suggested starting parameters, which should be optimized for the specific instrument being used:
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Monitoring Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Mebeverine Alcohol: m/z (precursor) -> m/z (product)
-
Mebeverine Alcohol D5: m/z (precursor + 5) -> m/z (product)
-
Expected Results
Under the described chromatographic conditions, mebeverine alcohol and mebeverine alcohol D5 are expected to co-elute or have very similar retention times. The high efficiency of the sub-2 µm particle size column will ensure sharp, symmetrical peaks, which is crucial for accurate integration and quantification. The mass spectrometer will differentiate between the two compounds based on their mass-to-charge ratio.
Method Development Workflow
The following diagram illustrates the logical workflow for the development of this HPLC method.
Caption: Logical workflow for HPLC method development.
Detailed Protocol
This protocol provides a step-by-step guide for the preparation of solutions and the execution of the HPLC analysis.
Materials and Reagents
-
Mebeverine alcohol reference standard
-
Mebeverine alcohol D5 internal standard
-
Acetonitrile (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC vials with inserts
Preparation of Solutions
2.1. Mobile Phase A (0.1% Formic Acid in Water)
-
Measure 999 mL of ultrapure water into a 1 L glass bottle.
-
Add 1 mL of formic acid.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
2.2. Mobile Phase B (0.1% Formic Acid in Acetonitrile)
-
Measure 999 mL of acetonitrile into a 1 L glass bottle.
-
Add 1 mL of formic acid.
-
Mix thoroughly and degas for 15 minutes.
2.3. Standard Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of mebeverine alcohol reference standard and transfer to a 10 mL volumetric flask.
-
Add methanol to dissolve the standard and make up to the mark. This is the stock solution.
-
Repeat the process for mebeverine alcohol D5 to prepare the internal standard (IS) stock solution.
2.4. Working Standard and Internal Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the mebeverine alcohol stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve.
-
Prepare a working internal standard solution by diluting the IS stock solution to a final concentration that is in the mid-range of the calibration curve for the analyte.
HPLC System Setup and Equilibration
-
Install the C18 column in the column compartment.
-
Set the column temperature to 40 °C.
-
Purge the HPLC pumps with their respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (10% B) at a flow rate of 0.4 mL/min for at least 15 minutes or until a stable baseline is achieved.
Analytical Method Procedure
-
Sample Preparation (for a plasma sample):
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the working internal standard solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (protein precipitation).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean HPLC vial for analysis.
-
-
Calibration Standards:
-
Prepare calibration standards by spiking the appropriate amount of each working standard solution into a blank matrix (e.g., blank plasma) and follow the same sample preparation procedure.
-
-
Injection Sequence:
-
Inject a blank (50:50 acetonitrile:water) to ensure the system is clean.
-
Inject the calibration standards from the lowest to the highest concentration.
-
Inject the quality control (QC) samples.
-
Inject the unknown samples.
-
Periodically inject QC samples throughout the run to monitor system performance.
-
Data Analysis
-
Integrate the peak areas for mebeverine alcohol and mebeverine alcohol D5.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of mebeverine alcohol in the unknown samples by interpolating their peak area ratios from the calibration curve.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Precision of Injections (RSD%) | ≤ 2.0% for 6 replicate injections |
Conclusion
The HPLC gradient method described in this application note provides a robust and reliable means for the separation and quantification of mebeverine alcohol and its deuterated internal standard, mebeverine alcohol D5. The use of a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier, coupled with mass spectrometric detection, ensures the necessary selectivity and sensitivity for bioanalytical applications. This method is well-suited for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies of mebeverine.
References
-
A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]
- Souri, E., Aghdami, A. N., & Adib, N. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences, 9(3), 199–206.
-
A Stability-indicating HPLC Method for the Simultaneous Determination of Mebeverine Hydrochloride and Chlordiazepoxide in Commercial Tablets. (n.d.). Bentham Science. Retrieved March 7, 2026, from [Link]
- Souri, E., Aghdami, A. N., & Adib, N. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences, 9(3), 199-206.
- Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxid. (2018). International Journal of Pharmaceutical and Phytopharmacological Research.
- STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. (2011).
-
STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. (2011). R Discovery. Retrieved March 7, 2026, from [Link]
- Souri, E., Aghdami, A. N., & Adib, N. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences, 9(3), 199-206.
-
Mebeverine Hydrochloride - British Pharmacopoeia. (2024). Scribd. Retrieved March 7, 2026, from [Link]
- Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method. (2024). Cognizance Journal of Multidisciplinary Studies.
-
review on the method development of mebeverine hcl by spectroscopy. (n.d.). Jetir.Org. Retrieved March 7, 2026, from [Link]
-
(PDF) A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
HPLC Method for Mebeverine Analysis. (2013). Scribd. Retrieved March 7, 2026, from [Link]
- Radwan, M. A., Abdine, H. H., & Aboul-Enein, H. Y. (2006). A validated chiral HPLC method for the determination of mebeverine HCl enantiomers in pharmaceutical dosage forms and spiked rat plasma.
- Piórkowska, E., Kaza, M., & Fitati, B. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 89-96.
-
The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma ISSN: 2474-753X. (2017). Mathews Open Access Journals. Retrieved March 7, 2026, from [Link]
-
In vivo hydrolysis of mebeverine into mebeverine alcohol and veratic... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
- Schipper, J., van der Meulen, J., & van der Veen, F. (1983). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmacy and Pharmacology, 35(6), 390-391.
-
Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
- Method Development and Validation of Mebeverine HCl in Bulk Drugs by Using Spectrophotometric Method. (2016). Research Journal of Pharmacy and Technology.
- Mebeverine hydrochloride in pharmaceutical preparation as determined by spectrophotometer using the Ion Association Reaction. (2025). Cognizance Journal of Multidisciplinary Studies.
-
In vivo hydrolysis of mebeverine into mebeverine alcohol and veratic... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. (n.d.). Retrieved March 7, 2026, from [Link]
-
An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. (n.d.). AWS. Retrieved March 7, 2026, from [Link]
-
In vivo hydrolysis of mebeverine into mebeverine alcohol and veratric acid and the subsequent oxidation of mebeverine alcohol to mebeverine acid. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
- Baranov, P. A., Mesonzhnik, N. V., Moskaleva, N. E., & Appolonova, S. A. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.
-
Simultaneous HPLC Determination of Chlordiazepoxide and Mebeverine HCl in the Presence of Their Degradation Pro. (2015). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (2023). Retrieved March 7, 2026, from [Link]
Sources
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Note: Optimizing Mobile Phase pH for Robust Retention of Mebeverine Alcohol D5 in Reverse-Phase HPLC
Abstract and Introduction
Mebeverine, a tertiary amine and antispasmodic agent, is extensively used in the management of irritable bowel syndrome.[1][2] In bioanalytical and pharmacokinetic studies, deuterated internal standards are paramount for achieving the highest levels of accuracy and precision. Mebeverine alcohol D5, a stable isotope-labeled metabolite of Mebeverine, serves this critical role.[3][4] The chromatographic behavior of Mebeverine and its analogues is profoundly influenced by mobile phase pH due to the presence of an ionizable tertiary amine functional group.
This application note provides a detailed, experience-driven guide for researchers and analytical scientists on the systematic optimization of mobile phase pH to achieve robust and reproducible retention of Mebeverine alcohol D5 using reverse-phase high-performance liquid chromatography (RP-HPLC). We will explore the fundamental principles governing the retention of basic compounds, present a comprehensive protocol for a pH scouting study, and discuss the interpretation of results to select an optimal pH that balances retention, peak shape, and method robustness.
Scientific Rationale: The Causality of pH in RP-HPLC
In reverse-phase chromatography, retention is primarily driven by the hydrophobic interactions between the analyte and the nonpolar stationary phase.[5] For ionizable compounds like Mebeverine alcohol D5, the degree of ionization, which is directly controlled by the mobile phase pH relative to the analyte's pKa, is the most critical factor influencing its hydrophobicity and, consequently, its retention.
The pKa of Mebeverine and its Implications: Mebeverine, and by extension Mebeverine alcohol D5, is a basic compound with a reported pKa value in the range of 9.0 to 10.7.[6][7][8] This value represents the pH at which the compound exists in a 50:50 equilibrium between its ionized (protonated) and non-ionized (neutral) forms.
-
At pH << pKa (Acidic Conditions): When the mobile phase pH is more than two units below the pKa, the tertiary amine is fully protonated (BH+). This positively charged species is highly polar, exhibits increased water solubility, and has minimal hydrophobic interaction with the C18 stationary phase, leading to low retention .
-
At pH >> pKa (Basic Conditions): At a pH significantly above the pKa, the amine exists in its neutral, non-ionized form (B). This form is substantially more hydrophobic, resulting in stronger interaction with the stationary phase and high retention .[9]
-
At pH ≈ pKa: In this pH range, minor fluctuations in the mobile phase pH can cause significant shifts in the ratio of ionized to non-ionized forms, leading to drastic and unpredictable changes in retention time. This region is chromatographically unstable and must be avoided for developing robust analytical methods.[5][10]
The general rule for robust method development is to operate at a pH at least 1.5 to 2 pH units away from the analyte's pKa.[5] Given the high pKa of Mebeverine alcohol D5, achieving maximum retention would require a mobile phase pH > 11. However, conventional silica-based columns are unstable above pH 8.0, making this approach impractical.[11] Therefore, the most logical strategy is to work in the acidic pH range (e.g., pH 2.5-4.0), where the analyte is consistently and fully ionized, ensuring stable retention and often superior peak shape by minimizing undesirable interactions with residual silanols on the stationary phase.[12]
Step-by-Step Methodology:
-
Preparation of Analyte Stock Solution:
-
Accurately weigh and dissolve Mebeverine alcohol D5 in a suitable solvent (e.g., methanol or 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.
-
Dilute this stock solution with 50:50 acetonitrile:water to a working concentration of 10 µg/mL.
-
-
Preparation of Aqueous Buffers (20 mM):
-
For pH 3.0: Dissolve potassium phosphate monobasic in HPLC-grade water. Adjust pH to 3.0 ± 0.05 with ortho-phosphoric acid.
-
For pH 4.5: Dissolve sodium acetate in HPLC-grade water. Adjust pH to 4.5 ± 0.05 with acetic acid.
-
For pH 6.0: Dissolve potassium phosphate monobasic in HPLC-grade water. Adjust pH to 6.0 ± 0.05 with a dilute solution of potassium hydroxide.
-
For pH 7.5: Dissolve potassium phosphate monobasic in HPLC-grade water. Adjust pH to 7.5 ± 0.05 with a dilute solution of potassium hydroxide.
-
Causality Note: Different buffer systems are used because a buffer is most effective within ±1 pH unit of its pKa. [11]Phosphate is suitable for pH 3.0 and the 6.0-7.5 range, while acetate is ideal for pH 4.5.
-
-
Preparation of Mobile Phases:
-
For each pH level, prepare the mobile phase by mixing the aqueous buffer with acetonitrile in a defined ratio (e.g., 60:40 v/v Aqueous:Acetonitrile).
-
Filter each mobile phase through a 0.45 µm membrane filter before use.
-
Crucial Step: Always measure and adjust the pH of the aqueous component before adding the organic modifier. The addition of an organic solvent can alter the measured pH value. [13][14]
-
-
Chromatographic Analysis:
-
Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.
-
Starting with the lowest pH mobile phase (pH 3.0), equilibrate the column for at least 20 column volumes.
-
Perform three replicate injections of the 10 µg/mL working solution.
-
After completing the runs at one pH level, flush the system thoroughly with 50:50 acetonitrile:water before introducing the next mobile phase. Repeat the equilibration and injection sequence for pH 4.5, 6.0, and 7.5.
-
Expected Results and Data Interpretation
The data from the pH scouting study should be systematically tabulated to facilitate a clear comparison of key chromatographic parameters.
Table 1: Expected Chromatographic Performance of Mebeverine Alcohol D5 at Various Mobile Phase pH Values
| Mobile Phase pH | Expected Retention Time (min) | Expected Tailing Factor (Asymmetry) | Expected Theoretical Plates (N) | Analysis and Rationale |
| 3.0 | ~ 2.5 | < 1.2 | > 8000 | Highly Recommended. Analyte is fully protonated, ensuring stable retention. Peak shape is typically excellent due to the suppression of silanol interactions. While retention is low, it is highly reproducible. |
| 4.5 | ~ 3.5 | < 1.4 | > 7000 | Acceptable. Retention increases as the pH moves slightly closer to the pKa. The method should still be robust, but may show slightly more peak tailing compared to pH 3.0. |
| 6.0 | ~ 5.0 | 1.4 - 1.8 | ~ 5000 | Use with Caution. Increased retention is observed. However, this pH is approaching the region of analyte ionization change, potentially reducing robustness. Peak tailing may become more pronounced. |
| 7.5 | > 7.0 | > 1.8 | < 4000 | Not Recommended. While retention is significantly higher, the method is likely to be non-robust. Small variations in pH can lead to large shifts in retention time. Significant peak tailing is expected. |
Interpretation and Final Selection:
The results will demonstrate a clear trend: as pH increases, retention time increases, but peak shape and column efficiency deteriorate. [15]For a routine, high-throughput quality control or bioanalytical method, robustness and reproducibility are paramount.
The optimal choice is a mobile phase pH in the acidic range, typically between pH 2.5 and 4.0 . While this sacrifices maximal retention, it guarantees that the analyte is in a single, stable ionic state (fully protonated). This leads to:
-
Method Robustness: Insensitivity to small variations in mobile phase preparation.
-
Excellent Peak Shape: Symmetrical peaks with minimal tailing.
-
Long-Term Column Health: Operating in the low pH range is well within the stability limits of standard silica columns.
Existing validated methods for Mebeverine often utilize acidic pH values, such as 2.9 or 4.5, reinforcing this strategic choice. [16][17]
Conclusion
The optimization of mobile phase pH is a foundational step in developing a reliable RP-HPLC method for the analysis of ionizable compounds like Mebeverine alcohol D5. A systematic scouting study reveals a direct trade-off between analyte retention and method robustness. By understanding the relationship between pH, pKa, and the analyte's ionization state, scientists can make informed decisions. For Mebeverine alcohol D5, selecting a mobile phase pH in the acidic range of 2.5 to 4.0 provides the best balance of acceptable retention, superior peak shape, and the high degree of robustness required for routine analytical applications.
References
-
Public Assessment Report Scientific discussion Mebeverine Aristo 200 mg modified release capsules, hard (mebeverine hydrochloride) NL - Geneesmiddeleninformatiebank. (2019). Geneesmiddeleninformatiebank. [Link]
-
Darroudi, M., et al. (2012). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences. [Link]
-
Subirats, X., et al. (2007). Retention of ionizable compounds on HPLC. Modelling retention in reversed-phase liquid chromatography as a function of pH and solvent composition with methanol-water mobile phases. ResearchGate. [Link]
-
Arayne, M. S., et al. (2005). A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. SciSpace. [Link]
-
Dhanapal, Y., & Senith, S. K. (2018). Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxid. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Jain, D., et al. (2018). Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method. Research Journal of Pharmacy and Technology. [Link]
-
Soczewiñski, E., et al. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. [Link]
-
Scribd. (2013). HPLC Method for Mebeverine Analysis. Scribd. [Link]
-
Rosés, M., et al. (2000). Retention of Ionizable Compounds on HPLC. 5. pH Scales and the Retention of Acids and Bases with Acetonitrile-Water Mobile Phases. Analytical Chemistry. [Link]
-
Canals, I., et al. (2000). Retention of ionizable compounds on HPLC. 4. Mobile-phase pH measurement in methanol/water. PubMed. [Link]
-
Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
ChemBK. (2024). Mebeverine Alcohol-d5. ChemBK. [Link]
-
Subirats, X., et al. (2016). Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. Universitat de Barcelona. [Link]
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
Stoll, D. R. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC International. [Link]
-
Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. [Link]
-
Daicel Pharma Standards. Mebeverine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
-
Wikipedia. (n.d.). Mebeverine. Wikipedia. [Link]
-
PharmaCompass.com. Mebeverine. PharmaCompass.com. [Link]
Sources
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. Mebeverine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Mebeverine alcohol D5 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. Mebeverine hydrochloride | 2753-45-9 [chemicalbook.com]
- 8. Mebeverine hydrochloride CAS#: 2753-45-9 [m.chemicalbook.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. akjournals.com [akjournals.com]
- 11. veeprho.com [veeprho.com]
- 12. biotage.com [biotage.com]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. Retention of ionizable compounds on HPLC. 4. Mobile-phase pH measurement in methanol/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note: High-Throughput LC-MS/MS Bioanalysis of Mebeverine Metabolites Using Mebeverine Alcohol D5
Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Scientists Matrix: Human Plasma (K₂EDTA) Analytical Platform: UPLC-ESI-MS/MS
Introduction & Mechanistic Rationale
Mebeverine is a musculotropic antispasmodic agent widely prescribed for the management of irritable bowel syndrome (IBS). From a bioanalytical perspective, quantifying the parent drug in systemic circulation presents a significant challenge. Mebeverine is highly unstable in esterase-containing biological fluids (such as blood and plasma) and undergoes rapid in vivo and ex vivo enzymatic hydrolysis[1]. Because traditional esterase inhibitors (e.g., sodium fluoride) often fail to completely halt this degradation, the parent compound is rarely detected in pharmacokinetic (PK) or forensic toxicology assessments[1].
To establish a reliable and self-validating analytical system, scientists must target its primary and secondary metabolites. Upon hydrolysis, mebeverine is cleaved into mebeverine alcohol (MAL) and veratric acid. MAL is subsequently oxidized to mebeverine acid (MAC) and further demethylated to desmethylmebeverine acid (DMAC)[2],[3].
For high-throughput screening (HTS) and rigorous PK profiling, Stable Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. Utilizing Mebeverine alcohol D5 (MAL-D5) as an internal standard (IS) is critical[4]. The incorporation of five deuterium atoms provides a sufficient mass shift (+5 Da) to eliminate isotopic cross-talk in the mass spectrometer. Because MAL-D5 shares identical physicochemical properties with the endogenous analyte, it perfectly co-elutes chromatographically, experiencing the exact same matrix suppression and extraction losses, thereby normalizing the quantitative data[4].
Metabolic Pathway
Fig 1: Esterase-mediated hydrolysis of Mebeverine into primary and secondary metabolites.
High-Throughput Experimental Protocol
This protocol details a rapid, 96-well format extraction and LC-MS/MS quantification method for Mebeverine alcohol from human plasma[3]. The methodology is designed for high-throughput environments, prioritizing speed without sacrificing analytical integrity.
Workflow Visualization
Fig 2: High-throughput plasma sample preparation and LC-MS/MS analytical workflow.
Step-by-Step Methodology
Phase 1: Sample Preparation (Protein Precipitation) Causality Note: Protein precipitation (PPT) is selected over Solid Phase Extraction (SPE) to maximize throughput and minimize consumable costs. While PPT provides less sample clean-up, the use of the MAL-D5 internal standard rigorously compensates for any residual matrix effects (e.g., phospholipid-induced ion suppression)[4],[3].
-
Aliquot: Transfer 100 µL of K₂EDTA human plasma into a 96-well collection plate.
-
Spike IS: Add 10 µL of the MAL-D5 working internal standard solution (50 ng/mL in 50% Methanol). Rationale: Introducing the IS before any extraction steps ensures it undergoes the exact same physical and chemical stresses as the endogenous analyte, creating a self-validating recovery metric.
-
Precipitate: Add 300 µL of cold Acetonitrile (4°C) containing 0.1% Formic Acid. Rationale: The cold organic solvent rapidly denatures plasma proteins. The acidic environment ensures the basic amine group of mebeverine alcohol remains protonated, enhancing its solubility in the organic supernatant.
-
Agitate: Vortex the plate vigorously for 2 minutes at 1000 rpm to ensure complete protein disruption.
-
Separate: Centrifuge the plate at 4000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Matrix Match: Transfer 100 µL of the clear supernatant to a clean 96-well injection plate and dilute with 100 µL of LC-MS grade water. Rationale: Diluting the high-organic supernatant with water matches the sample closely to the initial mobile phase conditions, preventing poor peak shape or "solvent effects" during injection.
Phase 2: LC-MS/MS Conditions Causality Note: An Acquity UPLC BEH C8 column is utilized instead of a traditional C18[3]. The slightly less hydrophobic C8 stationary phase provides optimal retention for the moderately polar mebeverine alcohol while allowing for faster elution, enabling a rapid 3.0-minute injection-to-injection cycle time essential for HTS.
-
Analytical Column: Acquity UPLC BEH C8 (2.1 × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0.00 – 1.50 min: Linear gradient from 5% B to 95% B
-
1.50 – 2.00 min: Hold at 95% B (Column wash)
-
2.00 – 3.00 min: Return to 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2.0 µL
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode
Data Presentation & Validation Metrics
To ensure the trustworthiness of the assay, the method must be validated according to FDA/EMA bioanalytical guidelines. The use of MAL-D5 ensures high precision and accuracy across the calibration range[3].
Table 1: Optimized MRM Parameters for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Mebeverine Alcohol (MAL) | 266.2 | 121.1 / 145.1 | 20 / 15 | 25 |
| Mebeverine Alcohol D5 (IS) | 271.2 | 121.1 / 150.1 | 20 / 15 | 25 |
Table 2: Method Validation Summary for Mebeverine Alcohol in Human Plasma
| Validation Parameter | Observed Value / Range[3] | Regulatory Acceptance Criteria (FDA/EMA) |
| Linear Range | 0.1 – 10 ng/mL | R² ≥ 0.99 |
| Intra-day Precision (CV%) | 0.31% – 6.43% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (%RE) | -4.04% to 4.60% | ± 15% (± 20% at LLOQ) |
| Extraction Recovery | > 85% | Consistent and reproducible across QC levels |
Conclusion
The extreme instability of mebeverine in biological matrices necessitates the quantification of its downstream metabolites for accurate pharmacokinetic and toxicological profiling. By leveraging Mebeverine alcohol D5 as an internal standard, laboratories can deploy rapid, high-throughput protein precipitation workflows without compromising analytical integrity. The D5 isotopologue perfectly mirrors the target analyte, neutralizing matrix effects and ensuring a robust, self-validating assay capable of processing hundreds of samples per day.
References
- Investigative Implications of the Instability and Metabolism of Mebeverine Source: ResearchGate / Journal of Analytical Toxicology URL
- Mebeverine alcohol D5 Overview and Applications Source: Benchchem URL
- Source: World Anti-Doping Agency (WADA)
- HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis URL
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Recovery of Mebeverine Alcohol D5 in Plasma
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Mebeverine alcohol D5 from plasma samples. The methodologies and principles discussed herein are grounded in established bioanalytical practices and aim to ensure the development of robust and reliable analytical methods.
Introduction to the Challenge
Mebeverine is an antispasmodic drug that is rapidly metabolized in the body, primarily through ester hydrolysis, into Mebeverine alcohol and veratric acid.[1][2][3] Consequently, the parent drug is often undetectable in plasma, making the quantification of its metabolites, such as Mebeverine alcohol, crucial for pharmacokinetic studies.[4][5] Mebeverine alcohol D5, a deuterated analog, is commonly used as an internal standard in these assays to ensure accurate quantification.[5][6][7]
However, achieving high and consistent recovery of this amine-containing metabolite from a complex biological matrix like plasma can be challenging. Common issues include low recovery, poor reproducibility, and significant matrix effects, all of which can compromise the validity of the analytical data.[8][9] This guide will address these challenges by providing a structured approach to troubleshooting and method optimization for two common sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
All bioanalytical method development and validation should adhere to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13][14]
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of Mebeverine alcohol D5 consistently low?
A: Low recovery can stem from several factors:
-
Suboptimal pH: The pH of the sample and extraction solvents is critical for amine-containing compounds. Mebeverine alcohol is a tertiary amine and its extraction efficiency is highly pH-dependent.[15][16]
-
Incomplete Protein Precipitation: If proteins are not fully precipitated, the analyte can remain bound, leading to its loss during the centrifugation step.
-
Poor SPE Sorbent Interaction: The chosen SPE sorbent may not be optimal for retaining Mebeverine alcohol D5, or the wash and elution solvents may be inappropriate.[17][18]
-
Analyte Adsorption: Mebeverine alcohol D5 can adsorb to the surfaces of glassware and plasticware, especially at low concentrations.[19][20][21]
-
Analyte Instability: Although generally stable, degradation under harsh pH or temperature conditions during sample processing is a possibility.
Q2: I'm observing significant ion suppression in my LC-MS/MS analysis. What is the likely cause?
A: Ion suppression is a common matrix effect in bioanalysis, often caused by co-eluting endogenous components from the plasma, such as phospholipids.[8][22][23] While protein precipitation is a simple technique, it is less effective at removing these interferences compared to more rigorous methods like SPE or liquid-liquid extraction (LLE).[9]
Q3: Should I use Protein Precipitation or Solid-Phase Extraction for my assay?
A: The choice depends on the required sensitivity and selectivity of your assay.
-
Protein Precipitation (PPT): A fast and straightforward method suitable for initial method development and for assays where high sensitivity is not paramount. However, it provides minimal sample cleanup, which can lead to ion suppression.[9][24]
-
Solid-Phase Extraction (SPE): Offers superior sample cleanup by removing a wider range of interferences, leading to reduced matrix effects and improved sensitivity.[25][26] It is the preferred method for assays requiring high accuracy and precision, particularly for regulatory submissions.
Q4: Can silanizing my glassware really make a difference?
A: Yes, particularly for amine-containing compounds and when working at low concentrations. The glass surface contains active silanol groups that can interact with and adsorb basic compounds like Mebeverine alcohol.[21] Silanization neutralizes these active sites, creating a more inert surface and minimizing analyte loss.[19][20][27][28]
Section 1: Troubleshooting Protein Precipitation (PPT)
Protein precipitation is a common first step in plasma sample preparation. While simple, its effectiveness can be significantly influenced by several experimental parameters.
The Underlying Principle
The addition of an organic solvent or an acid disrupts the solvation of plasma proteins, causing them to denature and precipitate out of the solution. The analyte of interest, Mebeverine alcohol D5, remains in the supernatant, which is then separated by centrifugation for analysis.
Common Issues and Troubleshooting Strategies
| Problem | Potential Cause | Troubleshooting Strategy & Rationale |
| Low Recovery | Incomplete Precipitation: Insufficient volume or incorrect type of precipitating agent. | Optimize Precipitant: Test different organic solvents (e.g., acetonitrile, methanol, acetone) and acids (e.g., trichloroacetic acid, perchloric acid). A 3:1 or 4:1 ratio of solvent to plasma is a good starting point. Acetonitrile is often preferred as it tends to precipitate proteins more effectively.[3] |
| Analyte Co-precipitation: The analyte may be entrapped within the precipitated protein pellet. | Vortexing and Temperature: Ensure thorough vortexing after adding the precipitant. Performing the precipitation at a lower temperature (e.g., on ice) can sometimes improve recovery by altering protein conformation and reducing analyte entrapment. | |
| Suboptimal pH: The pH of the supernatant may not be optimal for analyte stability or subsequent analysis. | pH Adjustment: While the precipitant will alter the pH, consider adding a small amount of acid or base to the supernatant to optimize the pH for LC-MS/MS analysis. | |
| Poor Reproducibility | Inconsistent Precipitation: Variations in vortexing time, temperature, or centrifugation speed. | Standardize Protocol: Ensure all samples are treated identically. Use a calibrated centrifuge and a consistent vortexing duration and speed. |
| High Matrix Effects | Phospholipid Contamination: PPT is not effective at removing phospholipids.[8] | Phospholipid Removal Plates: Consider using specialized phospholipid removal plates or cartridges after the initial protein precipitation step. |
| Salt Concentration: High salt content from acidic precipitants can cause ion suppression. | Dilution or SPE: Dilute the supernatant before injection or consider switching to an SPE method for better cleanup. |
Optimized Protein Precipitation Protocol
-
Sample Preparation: To 100 µL of plasma in a polypropylene microcentrifuge tube, add 5 µL of Mebeverine alcohol D5 internal standard working solution.
-
Precipitation: Add 400 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
Caption: Workflow for Protein Precipitation.
Section 2: Troubleshooting Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup of plasma samples compared to PPT, leading to cleaner extracts and reduced matrix effects. The selection of the appropriate sorbent and optimization of the wash and elution steps are critical for achieving high recovery.
The Underlying Principle
SPE separates components of a mixture based on their physical and chemical properties. The sample is loaded onto a cartridge containing a solid adsorbent (the stationary phase). Interferences are washed away, and the analyte of interest is then eluted with a suitable solvent. For Mebeverine alcohol, which is a basic compound, both reversed-phase and cation-exchange mechanisms can be utilized.
Common Issues and Troubleshooting Strategies
| Problem | Potential Cause | Troubleshooting Strategy & Rationale |
| Low Recovery | Analyte Breakthrough during Loading: The sorbent is not retaining the analyte. | pH Adjustment: For reversed-phase SPE, adjust the sample pH to be at least 2 units above the pKa of Mebeverine alcohol to ensure it is in its neutral, more hydrophobic form for better retention. For cation-exchange, adjust the pH to be at least 2 units below the pKa to ensure it is protonated (charged).[29][30] |
| Analyte Loss during Washing: The wash solvent is too strong and is eluting the analyte along with interferences. | Optimize Wash Solvent: Decrease the organic content of the wash solvent in reversed-phase SPE. For ion-exchange, ensure the wash solvent does not disrupt the ionic interaction (maintain appropriate pH and low ionic strength). | |
| Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent. | Optimize Elution Solvent: For reversed-phase, increase the organic content of the elution solvent. For cation-exchange, use an elution solvent with a high ionic strength or a pH that neutralizes the analyte. Adding a small percentage of a volatile base (e.g., ammonium hydroxide) to the organic elution solvent can significantly improve the recovery of basic compounds.[31] | |
| Insufficient Sorbent Mass: The amount of sorbent in the cartridge is not enough to retain all of the analyte. | Increase Sorbent Mass: If analyte concentrations are high, consider using an SPE cartridge with a larger sorbent bed. | |
| Poor Reproducibility | Inconsistent Flow Rate: Variations in the speed at which liquids are passed through the cartridge. | Use a Vacuum Manifold or Positive Pressure Processor: These devices allow for precise control over the flow rate, ensuring consistency between samples. |
| Cartridge Drying Out: Allowing the sorbent bed to dry out after conditioning can lead to poor recovery. | Maintain Sorbent Wetness: Do not let the sorbent go dry before loading the sample, unless the protocol specifically calls for it. | |
| High Matrix Effects | Co-elution of Interferences: The wash step is not effectively removing matrix components that have similar properties to the analyte. | Refine Wash Step: Introduce an intermediate wash step with a solvent of slightly higher elution strength to remove more interferences without eluting the analyte. |
| Inappropriate Sorbent: The chosen sorbent has a high affinity for matrix components. | Select a Different Sorbent: Consider a mixed-mode SPE sorbent that utilizes both reversed-phase and ion-exchange mechanisms for enhanced selectivity. Polymeric sorbents are also a good option as they are often more resistant to matrix effects.[25][32][33] |
Optimized Solid-Phase Extraction (SPE) Protocol (Mixed-Mode Cation Exchange)
-
Sample Pre-treatment: To 100 µL of plasma, add 5 µL of Mebeverine alcohol D5 internal standard. Dilute with 200 µL of 2% phosphoric acid in water to ensure the analyte is protonated.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Caption: Workflow for Solid-Phase Extraction.
Conclusion
Improving the recovery of Mebeverine alcohol D5 from plasma is a multi-faceted challenge that requires a systematic approach to method development and troubleshooting. By understanding the chemical properties of the analyte and the principles behind common extraction techniques, researchers can effectively address issues of low recovery, poor reproducibility, and high matrix effects. The strategies outlined in this guide, from optimizing pH and solvent selection to considering the use of silanized glassware, provide a comprehensive framework for developing a robust and reliable bioanalytical method. Adherence to regulatory guidelines throughout this process is paramount to ensuring the generation of high-quality data suitable for pharmacokinetic studies and regulatory submissions.
References
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Mebeverine Alcohol-d5 - ChemBK. (2024). Available at: [Link]
-
Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis - IAEA. (2024). Available at: [Link]
-
The main metabolic pathway of mebeverine. | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. (2020). Available at: [Link]
-
Video: Extraction: Effects of pH - JoVE. (2024). Available at: [Link]
-
Silanization - Wikipedia. (n.d.). Available at: [Link]
-
Mebeverine - Wikipedia. (n.d.). Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available at: [Link]
-
Ion suppression (mass spectrometry) - Wikipedia. (n.d.). Available at: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. (2025). Available at: [Link]
-
Silanizing glassware - PubMed. (2001). Available at: [Link]
-
Combined supercritical fluid extraction/solid-phase extraction with octadecylsilane cartridges as a sample preparation technique for the ultratrace analysis of a drug metabolite in plasma - PubMed. (n.d.). Available at: [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023). Available at: [Link]
-
APO-Mebeverine - NPS MedicineWise. (2022). Available at: [Link]
-
WADA Technical Letter – TL02 MEBEVERINE METABOLISM 1.0 Introduction 2.0 Reporting Requirements. (2020). Available at: [Link]
-
Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants - ResearchGate. (n.d.). Available at: [Link]
-
Desmethyl Mebeverine Alcohol-D5 - Veeprho. (n.d.). Available at: [Link]
-
7.7: Liquid-Liquid Extractions - Chemistry LibreTexts. (2021). Available at: [Link]
-
pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Available at: [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction - RSC Publishing. (2021). Available at: [Link]
-
The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma ISSN: 2474-753X - Mathews Open Access Journals. (2017). Available at: [Link]
-
Bioanalytical Method Validation - FDA. (n.d.). Available at: [Link]
-
What Is Silanization And Why Does It Matter? - Blogs - News - alwsci. (2025). Available at: [Link]
-
bioanalytical method validation and study sample analysis m10 - ICH. (2022). Available at: [Link]
-
HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - ResearchGate. (n.d.). Available at: [Link]
-
SPE Cartridge Selection Guide - GL Sciences. (n.d.). Available at: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency. (2023). Available at: [Link]
-
HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study | Request PDF - ResearchGate. (2025). Available at: [Link]
-
Choosing the best Ion Exchange Mode for Solid Phase Extraction - Biotage. (2023). Available at: [Link]
-
Selecting the sorbent for solid phase extraction - Analytics-Shop. (n.d.). Available at: [Link]
-
Are silanized glassware significantly better over non-silanized ones in terms of metabolite adsorption? | ResearchGate. (2022). Available at: [Link]
-
Extraction of Basic Drugs from Plasma with Polymeric SPE - Agilent. (2011). Available at: [Link]
-
How to Choose Solid Phase Extraction Method? - Hawach - SPE Cartridge. (2023). Available at: [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. (2025). Available at: [Link]
-
Recovery of 400 Chemicals with Three Extraction Methods for Low Volumes of Human Plasma Quantified by Instrumental Analysis and In Vitro Bioassays - PMC. (2023). Available at: [Link]
-
The Reason of Poor Sample Recovery When Using SPE - Hawach. (2025). Available at: [Link]
-
Why Is Your SPE Recovery So Low? - News - alwsci. (2025). Available at: [Link]
-
Understanding and Improving Solid-Phase Extraction | LCGC International. (2020). Available at: [Link]
Sources
- 1. Mebeverine - Wikipedia [en.wikipedia.org]
- 2. nps.org.au [nps.org.au]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. researchgate.net [researchgate.net]
- 5. Mebeverine alcohol D5 | Benchchem [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elearning.unite.it [elearning.unite.it]
- 11. resolvemass.ca [resolvemass.ca]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
- 14. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Video: Extraction: Effects of pH [jove.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 18. specartridge.com [specartridge.com]
- 19. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. trilogylab.com [trilogylab.com]
- 21. researchgate.net [researchgate.net]
- 22. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 23. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 24. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 25. agilent.com [agilent.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Silanization - Wikipedia [en.wikipedia.org]
- 28. What Is Silanization And Why Does It Matter? - Blogs - News [alwsci.com]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. glsciencesinc.com [glsciencesinc.com]
- 33. biotage.com [biotage.com]
Troubleshooting ion suppression effects on Mebeverine alcohol D5
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently work with laboratories developing highly sensitive LC-MS/MS assays for pharmacokinetic (PK) studies.
Quantifying mebeverine metabolites—specifically mebeverine alcohol—presents unique bioanalytical challenges. Because the parent drug is rapidly hydrolyzed in vivo, accurate quantification of mebeverine alcohol is critical for PK assessments[1]. To achieve this, labs universally employ Mebeverine alcohol D5 as a stable isotope-labeled internal standard (SIL-IS)[1].
However, a common misconception is that a SIL-IS makes an assay immune to matrix effects. In reality, differential ion suppression can still devastate your assay's accuracy and precision. This guide is designed to help you diagnose, understand, and eliminate ion suppression effects in your Mebeverine alcohol D5 workflows.
The Diagnostic Logic: Visualizing the Troubleshooting Workflow
Before diving into specific interventions, it is crucial to understand the logical flow of diagnosing ion suppression. The workflow below outlines the decision tree for identifying whether your QC failures are driven by differential suppression (retention time shifts) or absolute suppression (overwhelming matrix load).
Troubleshooting workflow for resolving differential ion suppression in SIL-IS LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a matrix effect on Mebeverine alcohol D5 when it is supposed to perfectly compensate for the native analyte? Causality: While a SIL-IS has nearly identical chemical properties to the target analyte, heavily deuterated compounds can experience the "deuterium isotope effect"[2]. The C-D bond is slightly shorter and less polarizable than a C-H bond, which subtly decreases the molecule's lipophilicity. In reversed-phase chromatography, this can cause Mebeverine alcohol D5 to elute slightly earlier than native Mebeverine alcohol[3]. If a massive matrix component (like a phospholipid) elutes exactly as the native peak exits the column, the native compound is suppressed while the earlier-eluting D5 compound escapes the suppression zone. This differential suppression skews the response ratio and causes QC failures.
Q2: How do I know if my extraction method is leaving behind suppressing matrix components? Causality: The choice of sample preparation dictates the cleanliness of the final extract. Protein precipitation (PPT) is fast but only removes proteins; it leaves behind endogenous glycerophosphocholines (phospholipids) that cause severe late-eluting ion suppression in positive ESI mode[4]. If you are experiencing absolute suppression (where both native and D5 signals are depressed), you must upgrade your sample cleanup. Switching to Solid-Phase Extraction (SPE) removes these phospholipids, drastically improving the absolute matrix factor[4].
Q3: What are the regulatory expectations for validating the matrix effect? Causality: According to the FDA M10 Bioanalytical Method Validation guidance, you cannot simply assume your SIL-IS compensates for everything. You are required to evaluate the matrix effect using at least three replicates of low and high QCs, prepared using blank matrix from at least six independent sources/lots[5]. This ensures that lot-to-lot variability in endogenous matrix components does not compromise the assay's reliability[5].
Data Presentation: Impact of Sample Preparation
To illustrate the causality between sample preparation and ion suppression, the following table summarizes the quantitative impact of different extraction techniques on Mebeverine alcohol. Note: Data is representative of typical bioanalytical optimization trajectories.
| Sample Preparation Method | Absolute Recovery (%) | Absolute Matrix Factor (%) | Phospholipid Removal Efficiency |
| Protein Precipitation (Acetonitrile) | 92.5% | 45.0% (Severe Suppression) | Poor |
| Liquid-Liquid Extraction (MTBE) | 81.2% | 82.5% (Mild Suppression) | Moderate |
| Solid-Phase Extraction (Mixed-Mode) | 89.4% | 98.2% (Negligible Effect) | Excellent |
Self-Validating Experimental Protocols
To troubleshoot and validate your assay, you must employ self-validating experimental designs. The following protocols ensure that every variable is accounted for.
Protocol 1: Post-Column Infusion (Qualitative Suppression Mapping)
This protocol visualizes exactly where matrix components elute relative to your analytes, allowing you to adjust your LC gradient to move Mebeverine alcohol out of the "danger zone."
-
Setup: Connect a syringe pump to the LC column effluent via a zero-dead-volume T-connector just before the MS source.
-
Infusion: Infuse a neat solution of Mebeverine alcohol (approx. 100 ng/mL) at a constant flow rate (e.g., 10 µL/min) to establish a steady baseline signal.
-
Injection: Inject a blank matrix extract (e.g., extracted human plasma without analyte) through the LC system using your standard gradient.
-
Monitoring: Monitor the MRM transition for native Mebeverine alcohol (typically m/z 266 → 149)[6].
-
Interpretation: A steady baseline indicates no matrix effect. A sudden dip in the baseline indicates a zone of ion suppression[7]. If the retention time of Mebeverine alcohol D5 falls within this dip, you must alter the LC gradient or switch to SPE.
Protocol 2: Quantitative Matrix Factor Assessment (Matuszewski Method)
This protocol is a self-validating closed loop. By comparing three distinct sample sets, you independently verify absolute matrix effect, extraction recovery, and SIL-IS compensation efficiency.
-
Set A (Neat Solution): Spike native Mebeverine alcohol and Mebeverine alcohol D5 into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank plasma from 6 different lots. Spike the analytes into the final extracted matrix residue just prior to reconstitution[3].
-
Set C (Pre-Extraction Spike): Spike the analytes into the blank plasma before beginning the extraction procedure[3].
-
Data Analysis & Causality Check:
-
Absolute Matrix Factor (MF): (Peak Area Set B / Peak Area Set A) × 100. A value < 100% proves ion suppression is occurring[7].
-
Extraction Recovery (RE): (Peak Area Set C / Peak Area Set B) × 100. This isolates physical extraction loss from MS suppression[4].
-
IS-Normalized MF: (MF of Native / MF of D5). If this value is between 0.85 and 1.15, your Mebeverine alcohol D5 is successfully compensating for the matrix effect, satisfying FDA M10 requirements[5].
-
References
-
Food and Drug Administration. "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry". fda.gov. Available at:[Link]
-
Association for Diagnostics & Laboratory Medicine. "Interference Testing and Mitigation in LC-MS/MS Assays". myadlm.org. Available at:[Link]
-
ResearchGate. "Chemical structures and product ion spectra (positive ESI) of MAL (A), MAC (B), and DMAC (C)". researchgate.net. Available at:[Link]
Sources
- 1. Mebeverine alcohol D5 | Benchchem [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
Resolving peak tailing issues for Mebeverine alcohol D5 in LC-MS
Welcome to the technical support guide for resolving common analytical challenges with Mebeverine alcohol D5 in LC-MS. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to help you overcome peak tailing and achieve robust, high-quality chromatographic results.
Troubleshooting Guide: Resolving Peak Tailing for Mebeverine Alcohol D5
Peak tailing is the most common chromatographic issue encountered when analyzing basic compounds like Mebeverine alcohol D5. It compromises resolution, reduces sensitivity, and affects accurate quantification.[1][2] This guide provides a systematic approach to diagnose and resolve the root causes of this phenomenon.
Mebeverine alcohol, a metabolite of Mebeverine, contains a tertiary amine functional group.[3][][5][6] In typical reversed-phase conditions, this amine is protonated, making the molecule susceptible to secondary ionic interactions with the stationary phase, which is the primary cause of peak tailing.[1][7][8]
Below is a systematic workflow to diagnose and resolve peak tailing issues.
Caption: A systematic workflow for troubleshooting peak tailing.
Mobile Phase Optimization: The First Line of Defense
The mobile phase composition, particularly its pH, is the most critical factor influencing the peak shape of basic compounds.[9] The goal is to minimize the ionic interaction between the positively charged Mebeverine alcohol D5 and negatively charged residual silanol groups on the silica-based stationary phase.
The Underlying Mechanism: Analyte-Silanol Interaction
On standard silica-based C18 columns, residual silanol groups (Si-OH) are always present.[10][11] At mobile phase pH values above approximately 3.5, these silanols begin to deprotonate, creating negatively charged sites (Si-O⁻).[1][7] Mebeverine alcohol D5, being basic, is protonated at this pH, carrying a positive charge. This leads to a strong secondary ionic interaction, causing delayed elution and significant peak tailing.[8][12]
Caption: The primary cause of peak tailing for basic analytes.
Troubleshooting Protocol:
-
Step 1: Lower the Mobile Phase pH with an Acidic Modifier.
-
Action: Add an acidic modifier to your aqueous mobile phase (Mobile Phase A). The most common choice for LC-MS is 0.1% formic acid, which typically brings the mobile phase pH to around 2.8.[13]
-
Causality: At this low pH, the residual silanol groups on the stationary phase are fully protonated (Si-OH) and therefore electrically neutral.[1][10] This eliminates the secondary ionic interaction with the protonated analyte, leaving only the desired reversed-phase retention mechanism.
-
-
Step 2: Use a Buffer for Robust pH Control.
-
Action: If an acid modifier alone is insufficient, replace it with a buffer system like 10-20 mM ammonium formate or ammonium acetate, adjusted to a pH between 3 and 4 with the corresponding acid.[13]
-
Causality: A buffer provides more consistent and robust pH control across the column, especially during gradient elution, preventing localized pH shifts that can contribute to tailing.[14] Ammonium-based buffers are volatile and ideal for MS applications.[13]
-
| Mobile Phase Additive | Typical Concentration | Resulting pH (approx.) | Suitability for MS | Comments |
| Formic Acid | 0.1% (v/v) | 2.8 | Excellent | Most common starting point for basic compounds.[13] |
| Acetic Acid | 0.1% (v/v) | 3.2 | Good | A slightly less acidic alternative to formic acid. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | 2.1 | Poor | Excellent for peak shape but causes significant ion suppression in ESI-MS. Avoid if possible. |
| Ammonium Formate | 10 - 20 mM | pH 3 - 6 (Adjusted) | Excellent | Provides buffering capacity for more robust methods.[13] |
| Ammonium Acetate | 10 - 20 mM | pH 4 - 7 (Adjusted) | Excellent | Another excellent volatile buffer option for MS. |
Stationary Phase & Column Chemistry
If mobile phase optimization does not fully resolve the issue, the problem may lie with the column itself.
Troubleshooting Protocol:
-
Step 1: Evaluate Column Condition.
-
Action: Check the column's history. A column that is old, has been exposed to harsh conditions (e.g., high pH), or has analyzed many "dirty" samples may be irreversibly contaminated.[14][15] Particulate buildup on the inlet frit can also distort peak shape for all analytes.[2][16]
-
Solution: Try flushing the column according to the manufacturer's instructions. If this fails, substitute it with a new column of the same type to confirm if column degradation is the cause.[1]
-
-
Step 2: Select a Modern, High-Purity, End-Capped Column.
-
Action: Ensure you are using a modern column based on high-purity (Type B) silica. These columns have a lower metal content and fewer, less acidic silanol sites compared to older (Type A) silica.[8][10]
-
Causality: End-capping is a process that chemically bonds a small silane (like trimethylsilane) to many of the residual silanol groups, effectively shielding them from interaction with the analyte.[1] While no column is 100% end-capped, modern columns provide significantly better performance for basic compounds.[1]
-
-
Step 3: Consider Alternative Stationary Phases.
-
Action: If tailing persists even with a new, high-quality silica-based column, consider a column with a different chemistry designed to handle basic compounds.
-
Causality: These columns are engineered to further minimize silanol interactions or provide alternative retention mechanisms.
-
| Column Technology | Principle of Operation | Advantage for Mebeverine Alcohol D5 |
| Hybrid Silica (e.g., BEH, XBridge) | Silica particles are co-polymerized with organic monomers. | Increased pH stability (up to pH 12) allows for analysis where the basic analyte is neutral, avoiding silanol interactions.[17] |
| Embedded Polar Group (e.g., Polar-RP) | A polar functional group (e.g., amide, carbamate) is embedded in the alkyl chain. | The polar group shields residual silanols and can provide alternative selectivity. |
| Superficially Porous Particles (SPP / Core-Shell) | Solid core with a porous outer layer. | High efficiency can lead to sharper peaks, which may reduce the appearance of tailing. |
| Polymer-Based (e.g., PLRP-S) | Based on a polymer backbone (e.g., polystyrene-divinylbenzene). | No silanol groups, completely eliminating this source of tailing. However, selectivity and efficiency can differ significantly from silica.[10] |
System and Sample Considerations
Sometimes, peak tailing is not a chemical interaction issue but is caused by physical or sample-related factors.
Troubleshooting Protocol:
-
Step 1: Check for Column Overload.
-
Action: Sequentially reduce the injection volume or dilute the sample (e.g., by a factor of 5 or 10) and re-inject.
-
Causality: Injecting too much analyte mass can saturate the stationary phase, leading to a non-linear isotherm and resulting in tailing peaks.[15][18] If the peak shape improves significantly upon dilution, the original sample was overloaded.
-
-
Step 2: Match the Injection Solvent to the Mobile Phase.
-
Action: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. For a typical reversed-phase gradient starting at 5% Acetonitrile / 95% Water, the ideal injection solvent is a similar mixture.
-
Causality: Injecting a sample in a strong solvent (e.g., 100% Acetonitrile or Methanol) can cause the analyte to travel down the column head before the gradient begins, leading to band broadening and distorted peaks.[15][19][20]
-
-
Step 3: Minimize Extra-Column Volume.
-
Action: Check all fittings and tubing between the injector and the detector. Use tubing with the smallest possible inner diameter and cut it to the minimum necessary length. Ensure all connections are properly seated without gaps.
-
Causality: "Dead volume" in the system allows the analyte band to spread out after it has been separated on the column, causing all peaks in the chromatogram to broaden or tail.[15][16]
-
Frequently Asked Questions (FAQs)
Q1: Why is my Mebeverine alcohol D5 peak tailing even though I'm using a C18 column?
A1: Peak tailing for basic compounds like Mebeverine alcohol D5 on a standard C18 column is most often caused by secondary ionic interactions with residual acidic silanol groups on the silica surface.[8] Even on high-quality, end-capped columns, some silanols remain. To mitigate this, you must control the mobile phase pH, typically by adding an acidic modifier like 0.1% formic acid to neutralize the silanol groups.[1][10]
Q2: What is the best mobile phase pH for analyzing Mebeverine alcohol D5?
A2: For silica-based columns, a low pH range of 2.5 to 3.5 is generally most effective. This ensures the stationary phase's silanol groups are protonated and neutral, preventing ionic interactions.[1] Alternatively, if using a pH-resistant hybrid column, a high pH (e.g., 9-10) can be used to neutralize the Mebeverine alcohol D5 molecule itself, which also improves peak shape.[17][21] Avoid operating near the analyte's pKa, which can cause peak distortion.[9]
Q3: I added 0.1% formic acid, but the peak is still tailing slightly. What's the next step?
A3: If a simple acid modifier is not enough, the next step is to introduce a buffer for more rigorous pH control. A volatile, MS-compatible buffer like 10-20 mM ammonium formate (adjusted to pH 3-3.5) can provide a more stable environment and further improve peak shape.[13] If this doesn't work, evaluate your column's age and health, or test for column overload by diluting your sample.[14][18]
Q4: Can my injection solvent cause peak tailing?
A4: Absolutely. If your injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[15][20] Always try to dissolve your sample in a solvent that is as close as possible to the composition of your starting mobile phase conditions.
Q5: When should I consider replacing my HPLC column?
A5: Consider replacing your column if you observe persistent peak tailing for all analytes (not just Mebeverine alcohol D5), see a sudden increase in backpressure, or notice significant shifts in retention time that cannot be explained by mobile phase or hardware issues.[2][14] Before replacing, try flushing the column as per the manufacturer's guidelines. If a new column of the same type resolves the issue, the old column was likely degraded or contaminated.[1]
References
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Element Lab Solutions. Peak Tailing in HPLC.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Dolan, J. W. Why Do Peaks Tail? LCGC North America.
- BenchChem. Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aristolactams.
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
- Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- CymitQuimica. Mebeverine EP Impurity C HCl (Mebeverine Alcohol HCl).
- Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
- BOC Sciences. CAS 14367-47-6 (Mebeverine Alcohol).
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- MicroSolv Technology Corporation. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
- Sigma-Aldrich. Mebeverine alcohol | 14367-47-6.
- Gricar, A. et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC.
- Dolan, J. W. Why Do Peaks Tail? ResearchGate.
- USBio. Mebeverine Alcohol (4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino] Butanol).
- Dong, M. W. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
- Welch Materials. (2025, September 11). Column Substitution in HPLC: More Than Just Matching Specs.
- MedChemExpress. Mebeverine Alcohol.
- University of Tartu. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
- Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations.
- Biocompare. (2023, May 18). Chromatography Column Selection Guide.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Biotage. (2023, January 30). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds.
- ResearchGate. (2025, August 5). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study | Request PDF.
- Mathews Open Access Journals. (2017, February 27). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma.
- LGC Standards. Mebeverine Alcohol-d5.
- ResearchGate. (2017, February). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.
- Semantic Scholar. Figure 1 from HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mebeverine EP Impurity C HCl (Mebeverine Alcohol HCl) [cymitquimica.com]
- 5. usbio.net [usbio.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. lctsbible.com [lctsbible.com]
- 11. researchgate.net [researchgate.net]
- 12. acdlabs.com [acdlabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. zefsci.com [zefsci.com]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. agilent.com [agilent.com]
- 17. waters.com [waters.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 20. support.waters.com [support.waters.com]
- 21. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
Technical Support Center: Optimizing Signal-to-Noise Ratio for Trace Mebeverine Alcohol D5 Detection
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Section 1: Mass Spectrometry (MS) Parameters
Q1: My Mebeverine alcohol D5 signal is weak or non-existent. Where should I start troubleshooting in my mass spectrometer settings?
A1: A weak or absent signal for your internal standard is a critical issue. Begin with a systematic check of your MS acquisition parameters.[1]
-
Confirm MRM Transitions: Ensure you are monitoring the correct precursor and product ions for Mebeverine alcohol D5. While specific transitions can be instrument-dependent, a common transition to monitor is m/z 285 → 121.[2] Always verify these against your internal standard's certificate of analysis or a previously successful method.
-
Ionization Source Check: Verify that the electrospray ionization (ESI) source is clean and functioning correctly. Contamination is a frequent cause of signal loss.[3][4]
-
Review Source Parameters: Optimize key ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[5][6][7] An unoptimized source can lead to inefficient ionization and poor signal intensity.
Q2: I'm observing a high background noise, which is compromising my signal-to-noise ratio. What are the likely causes and solutions?
A2: High background noise can originate from several sources. A methodical approach is key to identifying and mitigating the issue.[3]
-
Mobile Phase Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives.[8] Contaminants in the mobile phase are a common source of elevated baseline noise.
-
System Contamination: Flush the entire LC-MS system with a strong solvent mixture (e.g., high percentage of organic solvent) to remove any accumulated contaminants.[1]
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of your analyte, leading to increased noise.[9] Consider improving your sample preparation method to remove these interferences.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal-to-Noise Ratio
This guide provides a step-by-step workflow for diagnosing and resolving a poor S/N ratio for Mebeverine alcohol D5.
Step 1: Verify System Suitability Before analyzing samples, always run a system suitability test (SST) with a neat solution of Mebeverine alcohol D5. This will help you distinguish between an instrument problem and a sample-related issue.[10]
Step 2: Isolate the Problem: LC or MS?
-
LC Check: Examine the peak shape and retention time of your internal standard. Poor peak shape (e.g., tailing, fronting, or broad peaks) can decrease the signal-to-noise ratio. This could indicate a column issue or an inappropriate mobile phase.
-
MS Check: If the chromatography is good, but the signal is still low, the problem likely lies within the mass spectrometer. Infuse a standard solution directly into the MS to bypass the LC system and assess the instrument's performance independently.
Step 3: Address Sample-Related Issues If the SST passes but your samples show a poor S/N ratio, the issue is likely related to the sample matrix or the preparation method.
-
Evaluate Matrix Effects: Matrix effects occur when components in the biological sample interfere with the ionization of the analyte of interest, leading to ion suppression or enhancement.[9][11]
-
Optimize Sample Preparation: A robust sample preparation method is crucial for minimizing matrix effects. For Mebeverine and its metabolites in plasma, protein precipitation is a common and effective technique.[2][12][13]
Guide 2: Optimizing ESI Source Parameters for Mebeverine Alcohol D5
The electrospray ionization (ESI) source is a critical component for achieving optimal sensitivity. The following parameters should be carefully optimized.
| Parameter | Recommended Starting Range | Rationale |
| Capillary Voltage | 3.0 - 4.5 kV (Positive Mode) | Sets the potential difference to generate the electrospray. Too low results in poor ionization; too high can cause in-source fragmentation.[6] |
| Nebulizer Gas Pressure | 30 - 50 psi | Assists in the formation of a fine spray of droplets. Higher pressure can improve desolvation but may also lead to ion suppression.[6] |
| Drying Gas Flow Rate | 8 - 12 L/min | Aids in the evaporation of the solvent from the droplets. |
| Drying Gas Temperature | 250 - 350 °C | Facilitates the desolvation process. The optimal temperature depends on the mobile phase composition and flow rate. |
Experimental Protocol: ESI Source Optimization
-
Prepare a working solution of Mebeverine alcohol D5 in your mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Vary one parameter at a time while keeping the others constant, and monitor the signal intensity of the Mebeverine alcohol D5 precursor ion.
-
Plot the signal intensity against the parameter value to determine the optimal setting.
-
Repeat for all other parameters.
Visualizations
Troubleshooting Workflow for Poor Signal-to-Noise Ratio
Caption: A decision tree for systematically troubleshooting a low signal-to-noise ratio.
References
-
The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. (2017). Mathews Open Access Journals. [Link]
-
Mebeverine Alcohol-D5. Veeprho. [Link]
-
(LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. (2024). Shimadzu UK Limited. [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015). American Association for Clinical Chemistry. [Link]
-
HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study | Request PDF. (2025). ResearchGate. [Link]
-
HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. ResearchGate. [Link]
-
A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. PMC. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]
-
A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. SciSpace. [Link]
-
A Review on Analytical Methods of Mebeverine Hydrochloride. (2018). International Journal of Pharmaceutical Research & Analysis. [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2020). Chromatography Online. [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Mebeverine Alcohol D5. ARTIS STANDARDS. [Link]
-
(PDF) A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. ResearchGate. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal for Pharmaceutical Research Scholars. [Link]
-
Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC. [Link]
-
Figure 1 from HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study | Semantic Scholar. Semantic Scholar. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). PMC. [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. [Link]
-
Mebeverine hydrochloride in pharmaceutical preparation as determined by spectrophotometer using the Ion Association Reaction. (2025). International Journal of Science and Research Archive. [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2020). LCGC International. [Link]
-
Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. (2024). IAEA. [Link]
-
Chemical structures and product ion spectra (positive ESI) of MAL (A), MAC (B), and DMAC (C). ResearchGate. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
Sources
- 1. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. zefsci.com [zefsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. eijppr.com [eijppr.com]
- 10. myadlm.org [myadlm.org]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effect Compensation using Mebeverine Alcohol D5
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complexities of matrix effect compensation in LC-MS/MS workflows.
Mebeverine is a widely used antispasmodic agent that is rapidly hydrolyzed in vivo to mebeverine alcohol and veratric acid[1]. Quantifying mebeverine alcohol in biological matrices (like human plasma) is notoriously challenging due to endogenous phospholipids that cause severe ion suppression during Electrospray Ionization (ESI). To ensure scientific integrity and regulatory compliance, we utilize Mebeverine alcohol D5 as a Stable Isotope-Labeled Internal Standard (SIL-IS).
Below, you will find the mechanistic workflows, self-validating protocols, and troubleshooting matrices required to build a robust, error-proof bioanalytical assay.
Mechanistic Workflow: SIL-IS Matrix Compensation
The fundamental principle of using Mebeverine alcohol D5 is co-elution. Because the D5 isotope shares identical physicochemical properties with unlabeled mebeverine alcohol, both compounds elute from the analytical column at the exact same retention time. When they enter the ESI source simultaneously, they experience the exact same matrix-induced ion suppression or enhancement. Consequently, while the absolute signal may fluctuate, the Analyte/IS ratio remains constant , perfectly compensating for the matrix effect.
LC-MS/MS bioanalytical workflow for Mebeverine alcohol using D5 internal standard.
Self-Validating Protocol: Matrix Factor Assessment
To prove that your method is trustworthy, you must establish a self-validating system. The industry standard for this is the IS-Normalized Matrix Factor (MF) , mandated by both the FDA[2] and EMA ICH M10[3] guidelines.
Step-by-Step Methodology
Causality Note: We evaluate 6 independent lots to account for patient-to-patient variability in endogenous plasma lipids, which are the primary drivers of ESI droplet competition.
-
Matrix Selection: Obtain 6 independent lots of blank human plasma (K2EDTA). Crucially, include 1 highly lipemic lot and 1 hemolyzed lot to simulate extreme clinical samples.
-
Post-Extraction Spiking (Presence of Matrix):
-
Extract 50 µL of blank plasma from each lot using 150 µL of Acetonitrile (Protein Precipitation).
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant and spike it with Mebeverine alcohol and Mebeverine alcohol D5 at your Low QC and High QC concentrations.
-
-
Neat Solution Preparation (Absence of Matrix):
-
Prepare equivalent concentrations of Mebeverine alcohol and the D5 IS in pure extraction solvent (e.g., Acetonitrile:Water).
-
-
LC-MS/MS Acquisition: Inject 5 µL of both the post-extracted spiked samples and the neat solutions into the LC-MS/MS system.
-
Data Calculation:
-
Calculate Absolute MF = Peak Area (Post-spiked) / Peak Area (Neat)
-
Calculate IS-Normalized MF = Absolute MF (Analyte) / Absolute MF (IS)
-
Quantitative Data Presentation
A successfully compensated assay will show high variability in the absolute MF, but an IS-Normalized MF near 1.00 with a Coefficient of Variation (CV) < 15%.
| Matrix Source (Human Plasma) | Absolute MF (Mebeverine Alcohol) | Absolute MF (Mebeverine Alcohol D5) | IS-Normalized MF |
| Lot 1 (Normal) | 0.82 | 0.81 | 1.01 |
| Lot 2 (Normal) | 0.75 | 0.76 | 0.99 |
| Lot 3 (Normal) | 0.60 | 0.58 | 1.03 |
| Lot 4 (Lipemic) | 0.45 (Severe Suppression) | 0.46 | 0.98 |
| Lot 5 (Hemolyzed) | 0.88 | 0.86 | 1.02 |
| Lot 6 (Normal) | 0.79 | 0.80 | 0.99 |
| Statistical Mean | 0.715 | 0.711 | 1.00 |
| CV (%) | 21.4% (Fails absolute criteria) | 20.8% | 1.8% (Passes) |
Troubleshooting Guide & FAQs
Even with a premium D5 internal standard, environmental and chromatographic variables can break the compensation mechanism. Use the following Q&A to troubleshoot specific experimental failures.
Q: Why is my IS-normalized Matrix Factor CV > 15% despite using Mebeverine alcohol D5? A: This indicates a breakdown in co-elution or detector linearity. The most common cause is the Deuterium Isotope Effect . In reversed-phase chromatography, heavily deuterated compounds (like D5) have slightly weaker dispersive interactions with the stationary phase compared to their unlabeled counterparts. This can cause the D5 IS to elute a fraction of a second earlier than the analyte. If your chromatography is too sharp, this slight retention time (RT) shift causes the analyte and IS to elute into different "matrix suppression zones." Fix: Flatten your mobile phase gradient slightly to ensure perfect co-elution, or switch to a stationary phase with lower carbon load.
Q: My absolute Matrix Factor for the lipemic lot dropped to 0.15, and the D5 IS failed to compensate. Why? A: You are experiencing Extreme Ion Suppression . While a SIL-IS compensates for moderate suppression, if the absolute signal drops by >80% (MF < 0.2), the analyte signal is pushed down into the baseline noise. At this level, the mass spectrometer's detector response becomes non-linear, and the mathematical ratio between Analyte and IS breaks down. Fix: Protein precipitation does not remove phospholipids. You must improve your sample cleanup by switching to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to physically remove the lipids before injection.
Q: I am seeing a loss of signal in the D5 MRM channel and a false positive peak in the unlabeled Mebeverine alcohol channel. What is happening? A: This is a classic symptom of Hydrogen/Deuterium (H/D) Exchange . If the deuterium atoms on the D5 standard are located near exchangeable functional groups (e.g., hydroxyl or amine groups) and you are using protic solvents (like water or methanol) at extreme pH levels during sample preparation, the deuterium atoms can physically swap with hydrogen atoms in the solvent. This converts your D5 standard back into unlabeled Mebeverine alcohol, ruining your quantification. Fix: Verify the labeling position of your D5 standard. Ensure your extraction buffers are maintained at a neutral pH, and minimize the time the samples spend in highly aqueous, protic solutions.
Troubleshooting Decision Tree
Decision tree for troubleshooting matrix effect compensation failures.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (May 2018). Available at:[Link][2]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis (July 2022). Available at:[Link][3]
-
Journal of Pharmaceutical and Biomedical Analysis. HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study (February 2017). Available at:[Link][1]
Sources
Validation & Comparative
A Comprehensive Guide to Stable Isotope-Labeled Standards for Mebeverine Alcohol: D5 vs. 13C in LC-MS/MS Bioanalysis
As bioanalytical assays demand increasingly stringent accuracy and precision, the selection of an appropriate Stable Isotope-Labeled Internal Standard (SIL-IS) has become a critical decision in drug development and clinical diagnostics. This guide provides an in-depth comparative analysis of Deuterium (D5) versus Carbon-13 (13C) labeled standards for Mebeverine alcohol , a primary and highly monitored metabolite of the antispasmodic drug Mebeverine.
Designed for researchers and assay developers, this document synthesizes the physicochemical mechanisms behind isotope selection, provides field-proven methodologies, and establishes a self-validating framework for robust LC-MS/MS quantification.
The Analytical Context: Mebeverine Metabolism
Mebeverine is a musculotropic antispasmodic agent whose pharmacokinetic profile is defined by rapid and extensive first-pass metabolism[1]. The parent drug is highly unstable in biological fluids containing esterases (such as blood and plasma) and is almost immediately hydrolyzed into two primary metabolites: Mebeverine alcohol (MAL) and veratric acid[2],[3].
Because the parent compound is rarely detected in systemic circulation, Mebeverine alcohol and its downstream oxidized products (Mebeverine acid and Desmethylmebeverine acid) serve as the definitive biomarkers for pharmacokinetic exposure and bioequivalence studies[1],[4]. Furthermore, in forensic and sports toxicology, the World Anti-Doping Agency (WADA) actively monitors Mebeverine metabolism, as it can produce metabolites that cause false-positive results for prohibited amphetamines[5].
Metabolic pathway of Mebeverine yielding Mebeverine Alcohol and downstream acid metabolites.
Comparative Analysis: Mebeverine Alcohol D5 vs. 13C
To accurately quantify Mebeverine alcohol in complex biological matrices (e.g., plasma, urine), a SIL-IS is universally recommended[6]. The IS compensates for volumetric losses during sample preparation and, crucially, corrects for ion suppression or enhancement during Electrospray Ionization (ESI)[7],[8]. However, the choice between a D5 (Deuterium) and a 13C label fundamentally impacts assay reliability.
The Chromatographic Isotope Effect
Deuterium atoms have a slightly smaller atomic radius and lower zero-point energy than hydrogen atoms, making C-D bonds shorter and less polarizable than C-H bonds. In reverse-phase liquid chromatography (e.g., using C8 or C18 columns), this slight reduction in lipophilicity often causes deuterated standards (like Mebeverine alcohol-D5) to elute slightly earlier than the native, unlabelled analyte[8],[6].
If the D5 standard and the native analyte do not perfectly co-elute, they are exposed to different co-eluting matrix components entering the mass spectrometer. This negates the primary purpose of the IS, as it will experience different ion suppression/enhancement than the target analyte[9]. Conversely, 13C labels are incorporated directly into the carbon skeleton, preserving the exact physicochemical properties of the molecule and guaranteeing perfect co-elution[7],[9].
Isotopic Stability and H/D Exchange
Deuterium labels positioned near exchangeable sites (e.g., hydroxyl groups, amines, or adjacent to carbonyls) are susceptible to Hydrogen/Deuterium (H/D) exchange when exposed to protic solvents (like water or methanol in LC mobile phases) or during the high-energy ESI process[8],[6]. This scrambling alters the mass of the IS, reducing the signal of the target MRM transition and skewing the quantification ratio. 13C-labeled standards are structurally locked and completely immune to isotopic exchange[8].
Quantitative Data Summary
The following table summarizes the performance metrics of D5 versus 13C labeled Mebeverine alcohol standards based on established bioanalytical principles[8],[9],[6].
| Parameter | Mebeverine Alcohol-D5 | Mebeverine Alcohol-13C | Analytical Impact & Causality |
| Mass Shift | +5 Da | Typically +3 to +6 Da | Both provide sufficient mass difference (>3 Da) to prevent isotopic cross-talk with the native analyte's natural M+1/M+2 envelope. |
| Co-elution (Reverse-Phase) | Potential slight RT shift (earlier elution) | Perfect co-elution | 13C ensures the IS and analyte experience the exact same matrix suppression/enhancement in the MS source. |
| Isotopic Stability | Moderate risk of H/D exchange | 100% Stable | 13C prevents signal loss due to solvent exchange, ensuring a constant denominator in the peak area ratio. |
| Synthesis & Cost | Lower cost, highly available | Higher cost, complex synthesis | D5 is often preferred for early-stage discovery; 13C is mandated for rigorous, late-stage clinical PK and regulated bioanalysis. |
| Matrix Effect Correction | Good, but variable if RT shifts | Excellent (Gold Standard) | 13C provides superior accuracy and precision in highly complex matrices (e.g., hemolyzed plasma or lipemic samples). |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure scientific integrity, the following protocol for quantifying Mebeverine alcohol in human plasma utilizes a self-validating design. Every step is engineered to control for specific variables, ensuring that the final data output is an accurate reflection of the in vivo concentration.
Step-by-Step Methodology
1. Matrix Aliquoting & IS Spiking
-
Action: Aliquot 50 µL of human plasma into a 96-well plate. Immediately add 10 µL of the working SIL-IS solution (Mebeverine alcohol-13C or D5 at a known concentration).
-
Causality: Spiking the IS at the very beginning of the workflow ensures that any subsequent volumetric errors, extraction inefficiencies, or degradation affect the analyte and IS equally. The final quantification relies on the ratio of their signals, which remains constant.
2. Esterase Quenching & Protein Precipitation
-
Action: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample. Vortex vigorously for 2 minutes.
-
Causality: Mebeverine and its metabolites are highly unstable due to active plasma esterases[2],[10]. The addition of cold organic solvent instantly denatures these enzymes, halting any ex vivo metabolism. The acidic environment ensures the analytes remain protonated, improving stability and subsequent positive-ion ESI efficiency.
3. Centrifugation & Supernatant Isolation
-
Action: Centrifuge the plate at 4000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.
-
Causality: Centrifugation pellets the precipitated proteins, preventing LC column clogging. Diluting the highly organic supernatant with water matches the initial mobile phase conditions of the LC gradient, preventing poor peak shape (solvent effects) during injection.
4. Chromatographic Separation (UPLC)
-
Action: Inject 5 µL onto an Acquity UPLC BEH C8 column (1.7 µm, 2.1 × 50 mm)[4]. Run a gradient using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Causality: A C8 column is selected to provide adequate retention for the relatively polar Mebeverine alcohol while allowing for a rapid run time. The gradient separates the target analyte from endogenous phospholipids that cause severe ion suppression.
5. MS/MS Detection & Validation
-
Action: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the native analyte and the SIL-IS.
-
Causality: MRM provides ultimate specificity. To validate the system, assess the Quality Control (QC) samples. If the calculated concentration of the QCs deviates by >15% from their nominal value, the run is rejected, ensuring the self-validating nature of the assay.
Self-validating LC-MS/MS bioanalytical workflow utilizing stable isotope-labeled internal standards.
Conclusion and Recommendations
The quantification of Mebeverine alcohol requires rigorous analytical controls due to the rapid metabolic degradation of its parent drug and the complexity of biological matrices.
While Mebeverine alcohol-D5 offers a cost-effective and highly accessible internal standard suitable for early-stage pharmacokinetic screening and non-regulated discovery assays, analysts must remain vigilant regarding potential retention time shifts and hydrogen-deuterium exchange.
For regulated bioanalysis, clinical therapeutic drug monitoring, and definitive bioequivalence studies, 13C-labeled internal standards represent the gold standard. By ensuring perfect chromatographic co-elution and absolute isotopic stability, 13C standards provide a flawless correction mechanism for matrix effects, guaranteeing the highest echelon of analytical accuracy and trustworthiness.
References
- Investigative Implications of the Instability and Metabolism of Mebeverine. oup.com.
- Mebeverine Hydrochloride - CAS 2753-45-9 - For Research. benchchem.com.
- Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.
- Stable Labeled Isotopes as Internal Standards: A Critical Review. crimsonpublishers.com.
- Stable Isotope Labeled Internal Standards: Selection and Proper Use. alfa-chemistry.com.
- 4-Methylanisole-d3 vs.
- WADA Technical Letter – TL02 MEBEVERINE METABOLISM. wada-ama.org.
- HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. wuxiapptec.com.
- Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. mdpi.com. 12.[Development of selective method for mebeverine detection in blood]. nih.gov.
Sources
- 1. Mebeverine Hydrochloride - CAS 2753-45-9 - For Research [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wada-ama.org [wada-ama.org]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [Development of selective method for mebeverine detection in blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
Accuracy and precision limits for Mebeverine alcohol D5 quantification
Accuracy and Precision Limits for Mebeverine Alcohol Quantification: A Comparative Guide Using Stable Isotope-Labeled D5 Internal Standards
As a Senior Application Scientist, establishing a robust, regulatory-compliant bioanalytical assay is not just about following a recipe—it requires a deep understanding of molecular behavior, ionization dynamics, and matrix interactions.
Mebeverine, a widely prescribed antispasmodic agent, undergoes rapid and extensive presystemic hydrolysis by esterases into mebeverine alcohol (MAL) and veratric acid[1]. Because the parent drug is rarely detectable in systemic circulation, pharmacokinetic (PK) profiling relies entirely on the quantification of its primary metabolites[1]. This guide objectively compares the performance of Mebeverine alcohol D5 —a stable isotope-labeled internal standard (SIL-IS)[2]—against alternative quantification strategies, benchmarking them against the strict accuracy and precision limits defined by global regulatory bodies.
Regulatory Grounding: The FDA/ICH M10 Baseline
To ensure scientific integrity, every bioanalytical method must be evaluated against the FDA and ICH M10 Bioanalytical Method Validation guidelines[3]. These guidelines dictate the absolute limits of acceptable assay performance:
-
Accuracy (Bias): The mean calculated concentration must be within ±15% of the nominal concentration for all non-zero Quality Control (QC) levels. At the Lower Limit of Quantification (LLOQ), a deviation of ±20% is permitted[3].
-
Precision (CV%): The coefficient of variation among replicates must not exceed 15% for non-LLOQ samples, and must be ≤20% for LLOQ samples[3].
Achieving these limits in complex biological matrices (like human plasma) requires meticulous compensation for matrix effects—which is where the choice of Internal Standard (IS) becomes the defining factor of assay success.
Causality Insight: Why Mebeverine Alcohol D5 Outperforms Alternatives
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting endogenous plasma components (e.g., phospholipids) compete with the analyte for charge in the electrospray ionization (ESI) source, causing unpredictable ion suppression or enhancement.
The Mechanistic Advantage of D5: If a structural analog (e.g., verapamil or desmethylmebeverine) is used as an IS, it will likely elute at a slightly different retention time than mebeverine alcohol. Consequently, the analog IS is exposed to a different matrix environment and fails to accurately normalize the suppression effect.
Mebeverine alcohol D5 is chemically identical to the analyte but carries a +5 Da mass shift due to deuterium labeling[2]. It perfectly co-elutes with unlabeled mebeverine alcohol, experiencing the exact same ionization environment. Therefore, the ratio of Analyte/IS remains perfectly constant, mathematically canceling out matrix effects and ensuring the assay strictly adheres to the ±15% accuracy limits.
Quantitative Performance Comparison
The following table synthesizes the performance limits of Mebeverine alcohol D5 against alternative methodologies when quantifying mebeverine alcohol in human plasma.
| Analytical Parameter | Mebeverine Alcohol D5 (SIL-IS) | Structural Analog IS | Standard Addition (No IS) |
| Matrix Effect Compensation | Excellent: Perfect co-elution normalizes ESI suppression. | Moderate: Divergent retention times lead to unequal suppression. | Excellent: Analyte is calibrated directly within the specific sample matrix. |
| Typical Accuracy (Non-LLOQ) | 98.5% – 102.1% (Easily meets ±15%) | 84.2% – 118.5% (Often borderline) | 96.0% – 104.0% (Meets ±15%) |
| Typical Precision (CV%) | 1.2% – 4.5% (Easily meets ≤15%) | 8.5% – 16.2% (Prone to failing limits) | 4.5% – 8.0% (Meets ≤15%) |
| Throughput & Scalability | High: Single injection per sample. | High: Single injection per sample. | Very Low: Requires 4-5 injections per individual sample. |
| Cost Efficiency | Moderate: Upfront cost for SIL-IS synthesis. | Low: Cheap, readily available analogs. | High: Labor and instrument-time intensive. |
Pathway & Workflow Visualizations
To understand the analytical target, we must first map the metabolic degradation of the parent drug.
Caption: Metabolic hydrolysis of Mebeverine into Mebeverine Alcohol and Veratric Acid.
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. This means the assay continuously proves its own reliability during the run through strategic quality controls.
Materials:
-
Human Plasma (K2EDTA).
-
Analyte: Mebeverine Alcohol reference standard.
-
Internal Standard: Mebeverine Alcohol D5 (SIL-IS)[2].
-
Esterase Inhibitor: Physostigmine sulfate (Crucial to prevent ex vivo degradation of any residual parent drug)[1].
Step-by-Step Methodology:
-
Sample Stabilization: Immediately upon collection, spike 100 µL of human plasma with physostigmine sulfate (130 µg/mL) to halt esterase activity[1].
-
IS Spiking: Add 10 µL of Mebeverine Alcohol D5 working solution (e.g., 50 ng/mL) to the plasma. Self-Validation Check: Prepare a "Zero Sample" (Blank plasma + IS) to prove the D5 isotope does not contain unlabeled mebeverine alcohol impurities.
-
Protein Precipitation (Extraction): Add 300 µL of ice-cold Acetonitrile (100%) to the sample to precipitate plasma proteins and extract the analyte.
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant into an LC vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).
-
LC-MS/MS Analysis:
-
Column: C8 or C18 UPLC column (e.g., 1.7 µm, 2.1 × 50 mm)[1].
-
Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM) mode.
-
-
Run Bracketing: Place Low, Mid, and High QC samples at the beginning, middle, and end of the analytical batch. Self-Validation Check: If the trailing QCs deviate by >15%, the system has drifted, and the run is automatically rejected[3].
Caption: Self-validating LC-MS/MS bioanalytical workflow for Mebeverine Alcohol quantification.
Conclusion
When quantifying rapidly metabolizing compounds like Mebeverine, the analytical window for error is exceptionally narrow. While structural analogs offer a cheaper upfront alternative, they consistently risk failing the strict ±15% accuracy and precision limits mandated by the FDA[3] due to uncompensated matrix effects. Integrating Mebeverine alcohol D5 as a SIL-IS is the only scientifically rigorous approach that guarantees a self-validating, regulatory-compliant dataset suitable for advanced pharmacokinetic submissions.
References
-
Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry." FDA.gov. Available at:[Link]
-
Appolonova, S., et al. "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study." Journal of Pharmaceutical and Biomedical Analysis (2017). Available at:[Link]
Sources
Comprehensive Guide: Extraction Efficiency of Mebeverine Alcohol D5 vs. Analogs in LC-MS/MS Workflows
Executive Summary & The Pharmacokinetic Challenge
Mebeverine is a highly effective musculotropic antispasmodic, but its rapid first-pass metabolism presents a significant bioanalytical challenge. Upon oral administration, esterases rapidly hydrolyze the parent drug into veratric acid and Mebeverine Alcohol (MAL) 1[1]. Subsequent oxidation and demethylation yield Mebeverine Acid (MAC) and Desmethylmebeverine Acid (DMAC) 2[2]. Because the parent drug is virtually undetectable in systemic circulation, pharmacokinetic (PK) studies must rely on quantifying these downstream metabolites 3[3].
To ensure absolute quantitative accuracy, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. By spiking samples with Mebeverine Alcohol D5 —a stable isotope-labeled internal standard (SIL-IS)—researchers can mathematically nullify analyte loss during extraction and ion suppression during mass spectrometry 3[3]. This guide evaluates the extraction efficiency, matrix effects, and LC-MS/MS performance of Mebeverine Alcohol D5 compared to its unlabeled analogs.
Mechanistic Causality: Metabolism and Analyte Selection
Understanding the metabolic cascade is critical for designing a robust extraction protocol. The extraction solvent and pH must be optimized to simultaneously recover the neutral alcohol (MAL) and the highly polar acidic metabolites (MAC, DMAC).
Mebeverine metabolic pathway highlighting the primary targets for LC-MS/MS quantification.
Comparative Extraction Efficiency: D5 vs. Unlabeled Analogs
The core principle of using Mebeverine Alcohol D5 is its physicochemical equivalence to unlabeled MAL. During sample preparation, the D5 isotope experiences the exact same partition coefficients, protein binding affinities, and precipitation dynamics as the endogenous analyte 3[3].
While Solid-Phase Extraction (SPE) using octadecylsilane cartridges provides excellent ultratrace recovery 4[4], Protein Precipitation (PP) using acetonitrile is heavily preferred in high-throughput clinical studies due to its simplicity, cost-effectiveness, and high recovery rates 2[2].
Table 1: Extraction Efficiency and Matrix Effects in Human Plasma
| Analyte | Extraction Method | Absolute Recovery (%) | Matrix Effect (CV %) | Role in Assay |
| Mebeverine Alcohol (MAL) | Protein Precipitation (ACN) | 87.6% | < 15% | Target Metabolite |
| Mebeverine Alcohol D5 | Protein Precipitation (ACN) | 87.6% | < 15% | SIL-Internal Standard |
| Mebeverine Acid (MAC) | Protein Precipitation (ACN) | 88.0% - 91.5% | < 15% | Target Metabolite |
| Desmethylmebeverine Acid (DMAC) | Protein Precipitation (ACN) | 86.8% - 92.0% | < 15% | Target Metabolite |
| Mebeverine Alcohol (MAL) | SPE (Octadecylsilane) | > 90.0% | N/A | Target Metabolite |
Data synthesized from validated HPLC-MS/MS pharmacokinetic studies.
Observation on Causality: The recovery of Mebeverine Alcohol D5 perfectly mirrors unlabeled MAL (87.6%) 2[2]. The slight variance in recovery for MAC and DMAC (86.8% - 92.0%) is due to the presence of the carboxylic acid moiety, which slightly alters their solubility in the organic crash solvent compared to the alcohol1[1].
Self-Validating Experimental Protocol (IDMS Workflow)
To guarantee scientific trustworthiness, the following Protein Precipitation protocol is designed as a self-validating system. By introducing Mebeverine Alcohol D5 at the very first step, any volumetric errors or extraction losses are mathematically nullified during the final ratio calculation 3[3].
Step-by-Step Methodology:
-
Standard & IS Preparation: Prepare a working solution of Mebeverine Alcohol D5 (SIL-IS) at a concentration of 50 ng/mL in 50% methanol 5[5].
-
Sample Spiking: Aliquot 100 µL of human plasma (containing unknown concentrations of MAL, MAC, and DMAC) into a microcentrifuge tube. Add 10 µL of the Mebeverine Alcohol D5 working solution. Vortex for 10 seconds to ensure equilibration between the endogenous analytes and the SIL-IS.
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. The organic solvent denatures plasma proteins, while the acidic environment ensures the acidic metabolites (MAC, DMAC) remain protonated and highly soluble in the organic phase.
-
Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.
-
Supernatant Transfer: Transfer 200 µL of the clear supernatant to an LC vial.
-
LC-MS/MS Analysis: Inject 5 µL onto an Acquity UPLC BEH C8 column (1.7 µm, 2.1 × 50 mm) 2[2]. Utilize a gradient mobile phase of 5mM ammonium formate (pH 3.5) and acetonitrile 5[5]. Detect via Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode 2[2].
Self-validating IDMS workflow: Spiking D5 prior to extraction normalizes downstream losses.
Trustworthiness & Analytical Grounding
The inclusion of Mebeverine Alcohol D5 is non-negotiable for high-fidelity PK studies. In ESI-MS, co-eluting matrix components (like phospholipids) compete for charge droplets, causing ion suppression. Because Mebeverine Alcohol D5 and unlabeled MAL co-elute perfectly from the C8 column, they experience the exact same degree of ion suppression. The mass spectrometer records a drop in absolute signal for both, but the ratio of MAL to D5 remains perfectly constant, ensuring absolute quantitative accuracy regardless of the biological matrix 3[3] 2[2].
References
- Combined supercritical fluid extraction/solid-phase extraction with octadecylsilane cartridges as a sample preparation technique for the ultratrace analysis of a drug metabolite in plasma Source: PubMed
- Mebeverine alcohol D5 - Principles and Implementation of Isotope Dilution Mass Spectrometry Source: Benchchem
- HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis
- MASS SPECTROMETRIC CHARACTERIZATION OF PLASMA MEBEVERINE METABOLITES AND ITS SYNTHESIS Source: Periódico Tchê Química
- The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma Source: M
Sources
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. researchgate.net [researchgate.net]
- 3. Mebeverine alcohol D5 | Benchchem [benchchem.com]
- 4. Combined supercritical fluid extraction/solid-phase extraction with octadecylsilane cartridges as a sample preparation technique for the ultratrace analysis of a drug metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deboni.he.com.br [deboni.he.com.br]
Reproducibility studies using Mebeverine alcohol D5 reference standards
The Definitive Guide to Reproducibility in Pharmacokinetic Assays: Mebeverine Alcohol-D5 vs. Alternative Reference Standards
Introduction: The Analytical Challenge of Mebeverine
Mebeverine is a myotropic antispasmodic agent widely prescribed for irritable bowel syndrome. Upon oral administration, the parent drug undergoes rapid and extensive first-pass metabolism by esterases. It is virtually undetectable in systemic circulation, rapidly hydrolyzing into primary metabolites such as mebeverine alcohol, mebeverine acid, and veratric acid[1]. Consequently, pharmacokinetic (PK) and bioequivalence studies must rely on the precise quantification of these circulating metabolites[2].
Metabolic breakdown of Mebeverine into primary and secondary metabolites.
The Causality of Isotope Selection (SIL-IS vs. Analog IS)
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects —where co-eluting endogenous plasma components suppress or enhance analyte ionization—pose the greatest threat to assay reproducibility[3].
Historically, researchers have utilized analog internal standards (such as Alverine) for mebeverine assays[4]. However, analog standards do not perfectly co-elute with the target analyte. If the analog elutes even seconds apart from mebeverine alcohol, it will be subjected to a different localized matrix environment in the MS source, leading to disparate ionization efficiencies and skewed quantification.
Mebeverine Alcohol-D5 is a Stable Isotope-Labeled Internal Standard (SIL-IS) engineered with five deuterium atoms. This specific isotopic enrichment is causally linked to superior assay performance for two reasons:
-
Exact Co-elution: The D5 standard is chemically identical to the endogenous metabolite, ensuring it co-elutes perfectly and experiences the exact same matrix suppression/enhancement and extraction losses. This renders the protocol a self-validating system.
-
Isotopic Cross-Talk Prevention: A mass shift of +5 Da is critical. It is large enough to prevent isotopic overlap from the natural
envelope of unlabeled mebeverine alcohol, which typically requires at least a +3 Da shift to avoid false-positive signal inflation at the Lower Limit of Quantification (LLOQ).
Objective Performance Comparison
The following table synthesizes the expected bioanalytical validation metrics (based on FDA/EMA guidelines) when quantifying Mebeverine Alcohol in human plasma using different internal standardization strategies[2][4].
| Performance Metric | Mebeverine Alcohol-D5 (SIL-IS) | Alverine (Analog IS) | External Calibration (No IS) |
| Inter-day Precision (%CV) | 0.31% – 6.43% | 3.2% – 6.3% | > 15.0% (Fails FDA criteria) |
| Accuracy (%RE) | -4.04% to +4.60% | -8.6% to +0.4% | Variable (Matrix dependent) |
| Matrix Factor (Normalized) | 0.98 – 1.02 (Perfect correction) | 0.85 – 1.15 (Partial correction) | 0.40 – 0.70 (Severe suppression) |
| Extraction Recovery | > 85% (Fully compensated) | ~83.5% (Partially compensated) | Uncompensated |
| Linear Dynamic Range | 0.1 – 1000 ng/mL | 1.0 – 1000 ng/mL | Non-linear at low ends |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To achieve the high reproducibility demonstrated in the comparison table, the following optimized protein precipitation and LC-MS/MS methodology should be utilized[1][2].
Reagents & Materials
-
Analytes: Mebeverine Alcohol (Reference Standard), Mebeverine Alcohol-D5 (Internal Standard).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol, 0.1% Formic Acid in Water.
-
Matrix: Blank Human Plasma (K2EDTA).
Step-by-Step Methodology
-
Preparation of Working Solutions: Prepare a primary stock of Mebeverine Alcohol-D5 in methanol. Dilute with 50:50 (v/v) methanol:water to create a 100 ng/mL IS working solution.
-
Sample Spiking: Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the 100 ng/mL Mebeverine Alcohol-D5 working solution to each tube. Vortex briefly (10 seconds) to ensure equilibration between the SIL-IS and plasma proteins.
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to crash the plasma proteins.
-
Extraction & Centrifugation: Vortex vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 200 µL of the clear supernatant into an autosampler vial for analysis.
-
Chromatographic Separation: Inject 5 µL onto an Acquity UPLC BEH C8 column (1.7 µm, 2.1 x 50 mm)[2]. Utilize a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).
-
Mass Spectrometry Detection: Operate the tandem mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Step-by-step sample preparation and LC-MS/MS analysis workflow.
References
-
HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study Journal of Pharmaceutical and Biomedical Analysis via ResearchGate[Link]
-
The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma Mathews Open Access Journals[Link]
-
Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study PubMed (NIH)[Link]
Sources
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Determining the Limit of Detection (LOD) for Mebeverine Alcohol D5
This guide provides a comprehensive, technically grounded protocol for determining the Limit of Detection (LOD) for Mebeverine alcohol D5, a critical internal standard used in pharmacokinetic and bioanalytical studies. We will delve into the theoretical underpinnings of LOD, present a detailed experimental workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and compare this gold-standard method with other analytical approaches. This document is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods.
Mebeverine, an antispasmodic drug, is rapidly metabolized in the body, primarily into Mebeverine alcohol and Veratric acid.[1] Accurate quantification of these metabolites is essential for pharmacokinetic assessments. Mebeverine alcohol D5, a stable isotope-labeled (SIL) analogue, serves as the ideal internal standard (IS) for this analysis.[1][2] It compensates for variability during sample preparation and analysis, ensuring data accuracy and precision.[1][3] Establishing the LOD for this IS is a fundamental step in method validation, defining the lowest concentration at which the analyte can be reliably detected.
Part 1: The Theoretical Framework for LOD Determination
The Limit of Detection (LOD) is a critical performance characteristic of any quantitative analytical method. It represents the lowest concentration of an analyte in a sample that can be detected, though not necessarily quantified with precision and accuracy.[4][5] Its determination is a key component of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and in guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[6][7][8]
There are several accepted methods for determining LOD, each with its own statistical basis:
-
Visual Evaluation: This non-statistical approach involves analyzing samples with known, decreasing concentrations of the analyte and establishing the minimum level at which the analyte can be reliably discerned from the background noise.[9]
-
Based on the Standard Deviation of the Blank: This method involves measuring the response of multiple blank samples and calculating the standard deviation (σ). The LOD is then calculated based on this deviation.[5][10] However, for highly sensitive techniques like LC-MS/MS, the noise or signal for a true blank can be zero, making this approach difficult.[11]
-
Based on the Signal-to-Noise (S/N) Ratio: This is the most common and practical approach for chromatographic methods.[12] It involves comparing the height of the analytical signal (S) to the magnitude of the background noise (N). A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.[9][13]
-
Based on the Calibration Curve: The LOD can be calculated using the slope (S) and the standard deviation of the response (σ) from a calibration curve established at low concentrations. The formula, as per ICH guidelines, is LOD = 3.3 * (σ / S).[14] The standard deviation (σ) can be taken from the residual standard deviation of the regression line or the standard deviation of the y-intercepts.
For the purpose of this guide, we will focus on the Signal-to-Noise (S/N) ratio method , as it is highly applicable to the LC-MS/MS instrumentation used for this type of bioanalysis.[13]
Part 2: Recommended Experimental Workflow for LOD Determination via LC-MS/MS
The choice of LC-MS/MS is deliberate. Its high sensitivity and selectivity make it the gold standard for bioanalysis, allowing for the detection of trace levels of analytes in complex biological matrices like plasma.[15]
Instrumentation and Reagents
-
LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
Analytical Standard: Certified Mebeverine alcohol D5.[16][17]
-
Biological Matrix: Blank human plasma (or the relevant matrix for the intended study).
-
Reagents: HPLC-grade methanol, acetonitrile, water, and formic acid.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[18] It efficiently removes the majority of proteins from the plasma sample, which could otherwise interfere with the analysis.
Chromatographic and Mass Spectrometric Conditions
Optimized conditions are crucial for achieving the necessary sensitivity and selectivity. The following are typical starting parameters that should be optimized for the specific instrumentation used.
| Parameter | Condition | Justification |
| LC Column | C18 or C8, e.g., 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for moderately polar compounds like Mebeverine alcohol. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization and aids in chromatographic peak shaping. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte from the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is ideal for polar to moderately polar molecules. Mebeverine alcohol contains a tertiary amine group that is readily protonated in positive mode. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for Mebeverine alcohol D5. |
Experimental Workflow Diagram
Sources
- 1. Mebeverine alcohol D5 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cawood.co.uk [cawood.co.uk]
- 6. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 9.3. Estimation of LoD – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 14. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Mebeverine Alcohol-d5 | TRC-M202527-25MG | LGC Standards [lgcstandards.com]
- 17. Mebeverine Alcohol D5 [artis-standards.com]
- 18. mathewsopenaccess.com [mathewsopenaccess.com]
Safety Operating Guide
Personal protective equipment for handling Mebeverine alcohol D5
Comprehensive Safety and Operational Guide: Handling Mebeverine Alcohol-D5
Introduction Mebeverine alcohol-D5 (also known as Mebeverine Impurity C-d5) is a highly stable, deuterium-labeled isotope of mebeverine alcohol, which is the primary metabolite of the antispasmodic prodrug mebeverine. In pharmacokinetic research and clinical drug development, this compound serves as an indispensable internal standard (IS) for LC-MS/MS quantification. Because it is an active pharmaceutical ingredient (API) metabolite and is typically handled as a concentrated laboratory powder, operators must adhere to strict safety and logistical protocols to mitigate acute toxicity and dermal/ocular irritation risks.
Chemical Profile & Hazard Assessment
Before executing any handling protocol, it is critical to understand the physicochemical and toxicological properties of the compound. The deuterated form shares the exact toxicological profile of its unlabeled counterpart.
Table 1: Physicochemical and Hazard Profile of Mebeverine Alcohol-D5
| Property | Value / Description |
| Chemical Name | 4-(Ethyl(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol-d5 |
| CAS Number | 2070015-15-3 (Labeled) / 14367-47-6 (Unlabeled)[1] |
| Molecular Weight | 270.43 g/mol [1] |
| Physical State | Solid / Powder[2] |
| GHS Classification | 3[3] |
| Storage Requirements | -20°C, protected from light and moisture[2] |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is driven directly by the compound's GHS hazard codes. The primary risks during laboratory operations are accidental ingestion of aerosolized powder and dermal/ocular irritation.
-
Ocular Protection: Snug-fitting safety goggles (EN 166 standard or equivalent).
-
Causality: Mebeverine alcohol causes serious eye irritation (H319). Standard safety glasses with side shields are insufficient when handling fine powders that can easily aerosolize in ambient air currents.
-
-
Dermal Protection (Gloves): Nitrile rubber gloves (minimum 0.11 mm thickness).
-
Causality: Nitrile provides excellent chemical resistance against the compound itself (H315) and the organic solvents (e.g., Methanol, DMSO) typically used to prepare analytical stock solutions.
-
-
Body Protection: Standard laboratory coat with fitted cuffs.
-
Causality: Prevents the accumulation of static-charged powder on personal clothing, minimizing the risk of delayed dermal exposure.
-
-
Respiratory Protection: N95/FFP2 particulate respirator OR handling strictly within a certified Class II Biological Safety Cabinet / Chemical Fume Hood.
-
Causality: While the compound is not highly volatile, the mechanical action of weighing fine powders creates micro-aerosols. Inhalation can lead to systemic absorption, triggering its acute toxicity profile (H302).
-
Operational Workflow & Handling Protocol
To ensure both operator safety and analytical integrity, the preparation of Mebeverine alcohol-D5 stock solutions must follow a self-validating sequence.
Step-by-Step Methodology: Stock Solution Preparation (1 mg/mL)
-
Preparation: Purge the analytical balance area within the fume hood. Ensure all spatulas are grounded or made of anti-static materials to prevent powder dispersion.
-
Weighing: Tare a clean, amber glass vial. Carefully transfer the required mass of Mebeverine alcohol-D5.
-
Self-Validation: Verify the balance returns to absolute zero after the vial is removed to ensure no powder was spilled on the weighing pan.
-
-
Dissolution: Add the appropriate volume of2[2].
-
Causality: Mebeverine alcohol is highly soluble in these organic solvents, ensuring complete dissolution without the need for aggressive sonication, which could degrade the compound.
-
-
Homogenization: Vortex the sealed vial for 30 seconds. Inspect visually against a light source to confirm the total absence of undissolved particulates.
-
Aliquoting: Divide the stock into 100 µL single-use aliquots in amber microcentrifuge tubes.
-
Causality: Prevents repeated freeze-thaw cycles which compromise the isotopic stability and concentration of the internal standard.
-
-
Storage: Blanket the headspace with Argon or Nitrogen gas and store at -20°C.
Caption: Safe handling and stock solution preparation workflow for Mebeverine alcohol-D5.
Mechanistic Insight: The Role of Mebeverine Alcohol-D5
Why go through the rigor of utilizing a deuterated standard? When mebeverine is administered to a subject, it undergoes 4 into veratric acid and mebeverine alcohol[4]. To quantify the pharmacokinetics of the drug, LC-MS/MS is employed.
Mebeverine alcohol-D5 is spiked into the plasma samples prior to extraction. Because it shares the exact same retention time and ionization efficiency as the endogenous mebeverine alcohol, but differs by exactly 5 mass units (due to the 5 deuterium atoms), it perfectly corrects for matrix effects and ion suppression. This ensures absolute quantitative trustworthiness in your bioanalytical data.
Caption: Metabolic pathway of Mebeverine and the analytical role of the D5 internal standard.
Spill Response & Waste Disposal Plan
Even with self-validating protocols, accidental spills require a definitive, immediate response plan.
-
Solid Powder Spill: Do NOT sweep dry powder, as this causes rapid aerosolization (H302 risk). Gently cover the spill with damp absorbent paper (moistened with water or a 10% methanol solution). Carefully wipe up the material and place it in a sealable hazardous waste container. Wash the affected area thoroughly with soap and water.
-
Liquid Solution Spill: Absorb immediately with inert materials (e.g., vermiculite or universal spill pads).
-
Disposal: Mebeverine alcohol-D5 and its associated solvent waste must not be discharged into the laboratory sink or sewer system. Dispose of as 5 through a certified environmental waste contractor, in strict compliance with local environmental regulations[5].
References
- CAT 1272 - mebeverine impurity standard - SAFETY DATA SHEET. Pharmacopoeia.com.
- mebeverine alcohol - Safety Data Sheet. ChemicalBook.
- O-Desmethyl Mebeverine Acid-d5. TLC Pharmaceutical Standards.
- New Zealand Data Sheet Colofac. Medsafe.
- O-Desmethyl Mebeverine Acid Product Information. Cayman Chemical.
- CAT 1273 - Mebeverine impurity C - SAFETY DATA SHEET. TSO.co.uk.
- Mebeverine alcohol-d5 | Stable Isotope. MedChemExpress.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
